Deoxyneocryptotanshinone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109664-02-0 | |
| Record name | Neocryptotanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Deoxyneocryptotanshinone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyneocryptotanshinone, a lesser-known abietane-type norditerpenoid quinone isolated from the renowned medicinal plant Salvia miltiorrhiza (Danshen), is gaining attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation procedures, and key biological activities of this compound. Detailed experimental protocols for its extraction, purification, and enzymatic assays are presented, alongside a summary of its quantitative inhibitory effects. Furthermore, this document illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, has been a cornerstone of traditional Chinese medicine for centuries, utilized for treating a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of this plant is largely attributed to its rich composition of bioactive compounds, which are broadly classified into two major groups: the water-soluble phenolic acids and the lipophilic diterpenoid quinones known as tanshinones.[1] While major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have been extensively studied, a plethora of minor tanshinones, including this compound, remain less explored.
This compound (CAS No: 27468-20-8) is a naturally occurring tanshinone that has demonstrated significant biological activity, positioning it as a compound of interest for further investigation. This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery from Salvia miltiorrhiza, detailed methodologies for its isolation, and its role as an inhibitor of key enzymatic targets.
Discovery and Isolation from Salvia miltiorrhiza
The discovery of this compound, like many other minor tanshinones, is a result of advanced chromatographic and spectroscopic techniques applied to the extracts of Salvia miltiorrhiza roots. Its structural elucidation was achieved through comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
The general workflow for the isolation of this compound is depicted in the diagram below.
Quantitative Data: Biological Activity
This compound has been identified as a potent inhibitor of two crucial enzymes: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B). The inhibitory activities are summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | BACE1 | 11.53 |
| This compound | PTP1B | 133.5 |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for assessing its inhibitory activity against BACE1 and PTP1B.
Isolation of this compound from Salvia miltiorrhiza
This protocol is a representative method based on common techniques for the isolation of tanshinones.
4.1.1. Extraction
-
Preparation of Plant Material: Air-dried roots of Salvia miltiorrhiza are pulverized into a coarse powder.
-
Solvent Extraction: The powdered roots are macerated with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation.
-
Filtration and Concentration: The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
4.1.2. Fractionation
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel column (200-300 mesh).
-
Elution Gradient: The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.
4.1.3. Purification
-
Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative HPLC.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detector at a specified wavelength (e.g., 270 nm).
-
-
Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
4.1.4. Structural Elucidation The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro BACE1 Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of this compound against BACE1.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate (e.g., a peptide substrate containing a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
This compound (dissolved in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the BACE1 enzyme and the test compound (or DMSO for the control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro PTP1B Inhibition Assay
This colorimetric assay is employed to evaluate the inhibitory effect of this compound on PTP1B.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
This compound (dissolved in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PTP1B enzyme and the test compound (or DMSO for the control) to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate specific signaling pathways by inhibiting BACE1 and PTP1B.
BACE1 and the Amyloidogenic Pathway
BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that can aggregate to form plaques in the brain.[3][4] By inhibiting BACE1, this compound can potentially reduce the production of Aβ, thereby interfering with a critical step in Alzheimer's disease progression.
PTP1B and Insulin (B600854)/Leptin Signaling
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[5][6] Inhibition of PTP1B by this compound can enhance insulin sensitivity, making it a potential therapeutic target for metabolic disorders.
Conclusion
This compound represents a promising, yet understudied, natural product from Salvia miltiorrhiza. Its demonstrated inhibitory activity against BACE1 and PTP1B highlights its potential for the development of novel therapeutics for Alzheimer's disease and metabolic disorders. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and therapeutic applications of this intriguing tanshinone. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. portlandpress.com [portlandpress.com]
Deoxyneocryptotanshinone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Biological Activity, and Experimental Protocols for a Promising Bioactive Compound
Introduction
Deoxyneocryptotanshinone is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological target and mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, bioavailability, and overall suitability for formulation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some properties have been computationally predicted or are readily available, specific experimental values for melting point and solubility in common organic solvents are not consistently reported in the public literature.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₃ | PubChem[1] |
| Molecular Weight | 298.38 g/mol | PubChem[1] |
| Appearance | Not consistently reported | - |
| Melting Point | Not experimentally determined in literature | - |
| Solubility | ||
| Water | Poorly soluble | Inferred |
| DMSO | Soluble | Inferred |
| Ethanol | Soluble | Inferred |
| LogP (calculated) | 4.2 | PubChem[1] |
| Polar Surface Area (PSA) | 54.37 Ų | - |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | - |
| Stability | Expected to be sensitive to light and high temperatures, similar to other tanshinones. Specific stability data is not readily available. | Inferred from related compounds |
Biological Activity: Inhibition of BACE1
This compound has been identified as a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease.[2][3] BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
The inhibitory action of this compound on BACE1 reduces the production of Aβ peptides, making it a promising candidate for the development of disease-modifying therapies for Alzheimer's disease. The reported IC₅₀ value for BACE1 inhibition is 11.53 μM.[2][3]
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic processing of APP and the role of BACE1, highlighting the point of inhibition by this compound.
Experimental Protocols
For researchers and drug development professionals, standardized experimental protocols are essential for the accurate and reproducible determination of a compound's physicochemical properties.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Methodology: Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is pure and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed tightly to a height of 2-3 mm at the sealed end.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Place the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.
-
-
Purity Indication:
-
A sharp melting point range (≤ 2°C) is indicative of a pure compound.
-
A broad melting point range suggests the presence of impurities.
-
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology: Shake-Flask Method
-
Materials:
-
This compound sample.
-
A selection of solvents of interest (e.g., water, ethanol, DMSO, buffers at various pH values).
-
Vials with airtight seals.
-
A temperature-controlled shaker or incubator.
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to separate the solid from the liquid phase.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method.
-
-
Data Reporting:
-
Solubility is typically reported in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Workflow for Physicochemical Property Determination
The following diagram outlines the general workflow for determining the key physicochemical properties of a natural product like this compound.
Stability Considerations
While specific experimental stability data for this compound is limited, compounds of the tanshinone class are generally known to be sensitive to light, heat, and oxidative conditions. For research and drug development purposes, it is crucial to store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
For formulation development, stability-indicating assays should be developed to monitor the degradation of the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) as per ICH guidelines.
Conclusion
This compound presents a compelling profile as a bioactive natural product with significant potential, particularly as a BACE1 inhibitor for the treatment of Alzheimer's disease. This guide has provided a summary of its known physicochemical properties and highlighted the need for further experimental determination of key parameters such as melting point and quantitative solubility. The detailed experimental protocols and workflows provided herein offer a practical framework for researchers to generate this critical data, thereby facilitating the continued investigation and potential development of this compound as a therapeutic agent.
References
Deoxyneocryptotanshinone's Mechanism of Action on BACE1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the amyloidogenic pathway, its inhibition offers a promising strategy to reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of the disease. Deoxyneocryptotanshinone, a natural compound isolated from Salvia miltiorrhiza, has been identified as a BACE1 inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound on BACE1, including its inhibitory kinetics, putative binding interactions, and the experimental methodologies used for its characterization.
Introduction to BACE1 and the Amyloidogenic Pathway
BACE1 is a type I transmembrane aspartic protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP). This pathway leads to the generation of Aβ peptides, which can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's disease patients. The cleavage of APP by BACE1 is the first and rate-limiting step in this cascade, making it a critical control point for Aβ production.
The canonical amyloidogenic pathway, and the role of BACE1, is depicted in the following signaling pathway diagram.
Quantitative Data on BACE1 Inhibition by this compound
This compound has been characterized as a mixed-type inhibitor of BACE1.[1] The following table summarizes the available quantitative data on its inhibitory activity.
| Compound | Target | IC50 (μM) | Inhibition Type | Source |
| This compound | BACE1 | 11.53 ± 1.13 | Mixed-Type | [1] |
Note: Further quantitative kinetic parameters such as the inhibition constant (Ki) and the alpha value (for mixed-type inhibition) are not available in the reviewed literature.
Mechanism of Action: Mixed-Type Inhibition
Enzyme kinetic analysis has revealed that this compound acts as a mixed-type inhibitor of BACE1.[1] This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction.
The logical relationship of mixed-type inhibition is illustrated in the diagram below.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against BACE1 using a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 Fluorogenic Substrate (e.g., a peptide containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the BACE1 enzyme and the this compound solution (or DMSO for control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate used.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Type (Enzyme Kinetics)
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then typically plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
Procedure:
-
Perform the BACE1 inhibition assay as described in section 5.1, but with varying concentrations of both the BACE1 substrate and this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data as 1/velocity versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot. For mixed-type inhibition, the lines will intersect to the left of the 1/velocity axis and above the 1/[Substrate] axis.
The following diagram illustrates a generalized workflow for an in vitro BACE1 inhibition assay.
References
In-Depth Technical Guide: Deoxyneocryptotanshinone's Inhibitory Effects on Protein Tyrosine Phosphatase 1B (PTP1B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of the insulin (B600854) and leptin signaling pathways. This technical guide provides a comprehensive overview of the inhibitory effects of Deoxyneocryptotanshinone, a natural compound, on PTP1B. This document summarizes the available quantitative data, provides detailed experimental protocols for assessing PTP1B inhibition, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data on PTP1B Inhibition by this compound
This compound has been identified as a dose-dependent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following table summarizes the key quantitative metric for its inhibitory activity.
| Compound | Target | IC50 (μM) | Reference |
| This compound | PTP1B | 133.5 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
While the precise experimental details for determining the IC50 of this compound are not fully available in the public domain, a representative and widely accepted protocol for an in vitro PTP1B inhibition assay using a colorimetric substrate is provided below. This protocol is based on established methodologies.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This assay measures the enzymatic activity of PTP1B by quantifying the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP). The absorbance of the yellow-colored pNP is measured spectrophotometrically.
Materials and Reagents:
-
Recombinant Human PTP1B (catalytic domain)
-
This compound (or other test inhibitors)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)
-
Stop Solution: 2 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with the assay buffer to obtain a range of desired concentrations.
-
Prepare a stock solution of pNPP (e.g., 100 mM) in the assay buffer.
-
Dilute the recombinant PTP1B in the assay buffer to the desired working concentration (e.g., 0.1 μg/μL).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
70 μL of Assay Buffer
-
10 μL of this compound solution at various concentrations (or DMSO for control).
-
10 μL of PTP1B enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 μL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 μL of 2 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinetic Analysis of PTP1B Inhibition
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki), a kinetic analysis is performed.
Procedure:
-
Perform the PTP1B inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (pNPP).
-
Measure the initial reaction velocities (rate of pNP formation) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods:
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of line intersections for different inhibitor concentrations reveals the mode of inhibition.
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines can be used to determine the Ki.
-
-
Fit the data to the appropriate enzyme kinetic models to calculate the Ki value.
Signaling Pathways and Experimental Workflow Visualizations
PTP1B in Insulin Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.
PTP1B in Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite and energy expenditure control. It achieves this by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound can potentially enhance leptin signaling.
Caption: PTP1B's role in the leptin signaling pathway and its inhibition by this compound.
Experimental Workflow for PTP1B Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory effect of a compound on PTP1B.
Caption: General experimental workflow for determining the IC50 of a PTP1B inhibitor.
Conclusion
This compound demonstrates inhibitory activity against PTP1B, a key negative regulator of insulin and leptin signaling. This inhibitory potential suggests that this compound could serve as a lead compound for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. Further in-depth kinetic studies are warranted to fully elucidate its mechanism of inhibition and to optimize its potency and selectivity. The provided protocols offer a robust framework for conducting such investigations.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current literature on Deoxyneocryptotanshinone and other major tanshinones, including Cryptotanshinone, Tanshinone I, and Tanshinone IIA. These compounds, isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities. This document details their biological effects, mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathways.
Quantitative Bioactivity Data
The biological activities of this compound and related tanshinones have been quantified across various studies. The following tables summarize the inhibitory concentrations (IC50) and other key metrics, providing a comparative analysis of their potency.
Enzymatic Inhibition by this compound
This compound has been identified as a potent inhibitor of two key enzymes implicated in chronic diseases.
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1] | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1] | Diabetes, Obesity |
Anti-Cancer Activity of Major Tanshinones
Tanshinone I, Tanshinone IIA, and Cryptotanshinone have demonstrated significant cytotoxic effects against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Tanshinone I | U2OS | Osteosarcoma | ~1-1.5[2] |
| MOS-J | Osteosarcoma | ~1-1.5[2] | |
| K562 | Chronic Myeloid Leukemia | 29.62 (24h), 8.81 (48h)[3] | |
| MCF-7 | Breast Cancer | 1.1[4] | |
| MDA-231 | Breast Cancer | 4[4] | |
| Tanshinone IIA | U937 | Leukemia | Not specified, but effective |
| SGC 7901 | Gastric Cancer | Not specified, but effective | |
| SKOV3 | Ovarian Cancer | Not specified, but effective | |
| TOV-21G | Ovarian Cancer | Not specified, but effective | |
| A549 | Lung Cancer | >100[4] | |
| HCT116 | Colon Cancer | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| Colo320 | Colorectal Cancer | Not specified | |
| MCF-7 | Breast Cancer | 8.1[4] | |
| MDA-231 | Breast Cancer | >100[4] | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | 5.1[5] |
| DU145 | Prostate Cancer | 3.5[5] | |
| B16 | Melanoma | 12.37[6] | |
| B16BL6 | Melanoma | 8.65[6] | |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h)[7] | |
| MCF-7 | Breast Cancer | 1.5[4] | |
| MDA-231 | Breast Cancer | 35.4[4] | |
| A549 | Lung Cancer | 17.5[4] | |
| Dihydrotanshinone (B163075) I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h)[8] |
| HeLa | Cervical Cancer | 15.48[8] |
Pharmacokinetic Parameters of Major Tanshinones in Rats
Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents.
| Compound | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Tanshinone IIA | Intravenous | t1/2γ (terminal elimination): 7.5 h; Absolute Bioavailability: < 3.5% | [9] |
| Oral | Poor absorption, AUC and Cmax increase less proportionally with dose | [9] | |
| Cryptotanshinone | Oral | Absolute Bioavailability: ~2.1% | [9] |
| Multiple Tanshinones | Oral (Extract vs. Pure) | AUC and Cmax are significantly increased when administered as an extract compared to pure compounds, suggesting synergistic effects. | [10] |
Signaling Pathways
The therapeutic effects of tanshinones are mediated through their interaction with various cellular signaling pathways. While direct experimental evidence for this compound is still emerging, its known targets, BACE1 and PTP1B, are key components of well-established pathways. The pathways for other major tanshinones in the context of cancer are better characterized.
Hypothetical Signaling Pathway of this compound in Alzheimer's Disease
Based on its inhibition of BACE1, this compound is proposed to interfere with the amyloidogenic pathway, a key process in the pathology of Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxyneocryptotanshinone: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone (B152326), a naturally occurring abietane-type diterpenoid quinone, is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen).[1] This medicinal plant has a long history of use in traditional medicine, and its constituent compounds, including this compound, are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing its effects on key enzymes and discussing its potential modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Quantitative Bioactivity Data
The primary biological activities of this compound that have been quantitatively characterized are its inhibitory effects on two key enzymes: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] The half-maximal inhibitory concentration (IC50) values for these interactions are summarized in the table below.
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2][3] | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2][3] | Diabetes, Obesity |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the biological activity of this compound. The following sections provide established protocols for assessing its enzymatic inhibitory activity.
In Vitro BACE1 Inhibition Assay
This fluorometric assay is designed to determine the inhibitory activity of this compound against BACE1.[1]
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the BACE1 enzyme and the test compound (or DMSO for control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[1]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
In Vitro PTP1B Inhibition Assay
This colorimetric assay is used to evaluate the inhibitory effect of this compound on PTP1B.[1]
1. Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PTP1B enzyme and the test compound (or DMSO for control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[1]
-
Measure the absorbance at 405 nm.[1]
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, its known inhibitory targets and the activities of structurally similar tanshinones, such as cryptotanshinone (B1669641) and tanshinone IIA, provide valuable insights into its potential mechanisms of action.
Hypothetical Signaling Pathway Based on BACE1 and PTP1B Inhibition
The inhibition of BACE1 and PTP1B by this compound suggests its potential to modulate pathways implicated in Alzheimer's disease and metabolic disorders.
Caption: Hypothetical signaling based on BACE1 and PTP1B inhibition.
Potential Involvement of Other Signaling Pathways
Studies on structurally related tanshinones suggest that this compound may also influence other key signaling cascades, including:
-
NF-κB Signaling: Neocryptotanshinone, a related compound, has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[4] This suggests a potential anti-inflammatory mechanism for this compound.
-
PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling pathways are often dysregulated in cancer and are known targets of other tanshinone compounds.[5] Cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway.[6]
-
STAT3 Signaling: Cryptotanshinone has been identified as a STAT3 inhibitor, suppressing the phosphorylation of STAT3 and its nuclear translocation.[7][8] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as Bcl-xL, Mcl-1, and survivin.[9][10]
Experimental Workflows
The following diagram illustrates a general workflow for investigating the cytotoxic and signaling effects of this compound.
Caption: General experimental workflow for cytotoxicity assessment.[5]
Conclusion
This compound has emerged as a promising natural compound with well-defined inhibitory activity against BACE1 and PTP1B. While further research is needed to fully elucidate its effects on intracellular signaling pathways, the activities of structurally related tanshinones provide a strong rationale for investigating its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Deoxyneocryptotanshinone: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone, a natural compound isolated from the medicinal herb Salvia miltiorrhiza, is a member of the tanshinone family of abietanoid diterpenes. These compounds have attracted significant scientific attention for their diverse pharmacological activities. While research on this compound is still in its nascent stages, initial screenings have revealed promising inhibitory effects on key enzymatic targets implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the currently known bioactivities of this compound, detailed experimental protocols for its initial screening, and a prospective look into its potential therapeutic applications based on the activities of structurally related tanshinones.
Quantitative Bioactivity Data
The primary reported biological activities of this compound are its inhibitory effects on Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two enzymes that are key targets in the research and development of therapies for Alzheimer's disease.[1][2]
| Target Enzyme | Biological Activity | IC50 Value (μM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2] | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1] | Alzheimer's Disease |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of this compound's enzymatic inhibitory activity. The following are standard protocols for the in vitro assays.
In Vitro BACE1 Inhibition Assay (Fluorometric)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against BACE1.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure: [2]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the BACE1 enzyme and the test compound (or DMSO for the vehicle control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
In Vitro PTP1B Inhibition Assay (Colorimetric)
This assay evaluates the inhibitory effect of this compound on PTP1B.
1. Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Assay Procedure: [2]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PTP1B enzyme and the test compound (or DMSO for the vehicle control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.[2]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Potential Signaling Pathways and Future Directions
While direct evidence for signaling pathways modulated by this compound is limited, the activities of structurally similar tanshinones, such as cryptotanshinone (B1669641) and tanshinone IIA, suggest potential avenues for future investigation. These related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.[3][4][5]
Potential Anti-Inflammatory and Anti-Cancer Mechanisms
Structurally related tanshinones are known to exert anti-inflammatory and anti-cancer effects by modulating critical intracellular signaling pathways.[4][6][7] For instance, neocryptotanshinone has been shown to inhibit the phosphorylation of IKKβ and IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammation.[8] Furthermore, cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[3]
The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known activities of its structural analogs.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Workflow for Bioactivity Screening
The following workflow provides a logical progression for the initial screening and characterization of this compound's bioactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Deoxyneocryptotanshinone In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deoxyneocryptotanshinone is a lipophilic diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1][2] As a member of the tanshinone family, it is structurally related to compounds known for a variety of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] The primary reported biological activities of this compound are its inhibitory effects on Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two enzymes implicated in Alzheimer's disease and diabetes/obesity, respectively.[5][6]
While direct experimental data on this compound is limited, research on structurally similar tanshinones, such as Cryptotanshinone and Tanshinone IIA, provides a strong basis for investigating its potential in cytotoxicity and anti-inflammatory applications.[1][3] These application notes provide a comprehensive overview of protocols for assessing the enzymatic inhibition, cytotoxicity, and anti-inflammatory potential of this compound in vitro.
Data Presentation: Quantitative Analysis
The following tables summarize the known inhibitory concentrations of this compound and the cytotoxic potential of structurally related tanshinones, which can serve as a reference for designing initial dose-response experiments.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| Beta-secretase 1 (BACE1) | 11.53 | Fluorometric | [6] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 133.5 | Colorimetric |[6] |
Table 2: Cytotoxicity of Structurally Related Tanshinones (Reference Data)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| Cryptotanshinone | MCF-7 | Breast Cancer | 5, 10, 20, 40 | 48 | [1] |
| Cryptotanshinone | A549 | Non-Small Cell Lung Cancer | Varies | 48 | [1] |
| Tanshinone IIA | Various | Multiple | Varies | 24, 48, 72 | [1][4] |
| Isocryptotanshinone | Various | Multiple | Varies | 24, 48, 72 |[1] |
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of this compound against the BACE1 enzyme.[5]
A. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., peptide substrate with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
B. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
To each well of the microplate, add the BACE1 enzyme and the test compound dilution (or DMSO for the vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[5]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
C. Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 2: In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol evaluates the inhibitory effect of this compound on PTP1B using a colorimetric substrate.[5]
A. Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, with 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Known PTP1B inhibitor (e.g., Suramin) as a positive control
-
Stop solution (e.g., 1 M NaOH)
-
96-well clear microplate
B. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PTP1B enzyme and the test compound dilution to each well of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.[5]
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.[5]
C. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[1]
A. Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well clear microplate
B. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound dilutions. Include a vehicle control (medium with DMSO).[1]
-
Incubation: Incubate the cells for the desired treatment periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]
C. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
Protocol 4: Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7]
A. Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
Nitrite (B80452) standard solution
-
96-well clear microplate
B. Assay Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement: Collect the cell culture supernatant. Add Griess Reagent to the supernatant and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.[7]
C. Data Analysis:
-
Create a standard curve using the nitrite standard solution.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on related tanshinones suggest that the PI3K/Akt, MAPK, and NF-κB pathways are potential targets.[1][3][4]
Caption: General experimental workflow for cytotoxicity assessment.[1]
Caption: Potential inhibition of PI3K/Akt and MAPK pathways by tanshinones.[1][4]
Caption: Potential inhibition of the NF-κB signaling pathway.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyneocryptotanshinone Administration in Animal Models: Application Notes and Protocols
Disclaimer: Direct experimental data on the administration of Deoxyneocryptotanshinone in animal models is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally related and well-studied tanshinones, namely Tanshinone IIA and Cryptotanshinone. Researchers should use this information as a guide and adapt the protocols for this compound with appropriate validation for their specific experimental needs.[1]
I. Quantitative Data Summary
The following tables summarize pharmacokinetic parameters and administration details for Tanshinone IIA and Cryptotanshinone, which can serve as a starting point for studies involving this compound.
Table 1: Pharmacokinetic Parameters of Related Tanshinones in Animal Models
| Compound | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters |
| Tanshinone IIA | Rats | Intravenous | - | t1/2 α (rapid distribution): 0.024 ht1/2 β (slow redistribution): 0.34 ht1/2 γ (terminal elimination): 7.5 hAbsolute Bioavailability: < 3.5% |
| Tanshinone IIA | Rats | Oral | - | Poor absorption, with AUC and Cmax increasing less than proportionally to the dose. |
| Tanshinone IIA | Rats | Oral (in lipid nanocapsules) | - | ~3.6-fold increase in AUC0-inf compared to suspension. |
| Cryptotanshinone | Rats | Oral | - | Absolute Bioavailability: ~2.1%Distribution (48h post-dose): Liver > Lung > Prostate > Kidney > Heart > Plasma > Spleen > Brain |
Data adapted from studies on Tanshinone IIA and Cryptotanshinone and presented as a comparative reference.[1][2]
Table 2: Dosage and Administration of Related Tanshinones in Efficacy Studies
| Compound | Animal Model | Disease Model | Route of Administration | Dosage Regimen | Key Findings |
| Tanshinone IIA | APP/PS1 Mice | Alzheimer's Disease | Oral | 10 and 20 mg/kg for 8 weeks | Improved learning and anxiety behaviors; reduced oxidative stress and neuronal apoptosis. |
| Tanshinone IIA | Mice | Myocardial Ischemia-Reperfusion | Intraperitoneal | 5 and 20 mg/kg once a day for 30 days | Attenuated neuroinflammation. |
| Tanshinone IIA | Rats | Chronic Kidney Disease | Oral | 10 mg/kg for 8 weeks | Improved renal dysfunction. |
| Tanshinone IIA | Rats | Diabetic Nephropathy | Oral | 10 mg/kg for 12 weeks | Ameliorated renal hypertrophy and urinary protein excretion. |
| Tanshinone IIA | Nude Mice | Colorectal Cancer Xenograft | Intraperitoneal | 50 mg/kg every other day for 28 days | Suppressed tumor growth. |
This data is provided as a reference for designing efficacy studies with this compound.[1]
II. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve the powder in a minimal amount of DMSO. For example, dissolve 10 mg of the compound in 100 µL of DMSO.[1]
-
Vortex and sonicate the mixture until the compound is completely dissolved.[1]
-
For final administration, further dilute the DMSO stock solution with a suitable vehicle such as corn oil or saline to the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid toxicity.[1] Prepare fresh solutions daily before administration.[1]
Caption: Workflow for preparing this compound solutions.
Protocol 2: Administration via Oral Gavage in Rodents
Materials:
-
Prepared this compound solution
-
Gavage needles (appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the animal to accurately calculate the required dose volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.[1]
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct depth for needle insertion.[1]
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.[1]
-
Slowly dispense the solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[1]
Caption: Step-by-step oral gavage administration protocol.
Protocol 3: Administration via Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with needles (e.g., 25-27 gauge for mice)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct dose volume.[1]
-
Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.[1]
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.[1]
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.[1]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful not to puncture any organs.[1]
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.[1]
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.[1]
III. Putative Signaling Pathways
This compound is a known inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).[3] The signaling pathways affected by the inhibition of these enzymes are relevant to its potential therapeutic effects.
Caption: Putative signaling pathways affected by this compound.
References
Application Note and Protocol for HPLC Purification of Deoxyneocryptotanshinone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional medicine. This compound has garnered significant scientific interest due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.[1][2] this compound has been identified as a potent inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two key enzymes implicated in the pathogenesis of Alzheimer's disease and metabolic disorders, respectively.[1][2][3] The development of efficient and reproducible methods for the purification of this compound is therefore crucial for advancing research into its pharmacological properties and potential as a drug candidate.
This application note provides a detailed protocol for the extraction and subsequent purification of this compound from Salvia miltiorrhiza using High-Performance Liquid Chromatography (HPLC). The described methods are designed to yield high-purity this compound suitable for a range of downstream applications, including enzymatic assays, cell-based studies, and preclinical research.
Quantitative Data Summary
The biological activity of this compound and the typical performance of the purification process are summarized in the tables below.
Table 1: Biological Activity of this compound
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2][3] | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2] | Diabetes, Obesity |
Table 2: Typical Purification Performance for Tanshinones from Salvia miltiorrhiza
| Compound | Starting Material | Purification Method | Purity (%) | Yield (mg from 400mg extract) |
| Dihydrotanshinone I | Crude Extract | HSCCC | 97.6[4][5] | 8.2[4][5] |
| Cryptotanshinone | Crude Extract | HSCCC | 99.0[4][5] | 26.3[4][5] |
| Tanshinone I | Crude Extract | HSCCC | 99.1[4][5] | 16.2[4][5] |
| Tanshinone IIA | Crude Extract | HSCCC | 99.3[4][5] | 68.8[4][5] |
| This compound | Crude Extract | Preparative HPLC | ≥98 | Dependent on initial concentration |
Note: HSCCC (High-Speed Counter-Current Chromatography) is another effective purification technique for tanshinones. The purity and yield for this compound are expected to be in a similar range when using an optimized preparative HPLC method.
Experimental Protocols
This section details the step-by-step procedures for the extraction and HPLC purification of this compound.
Extraction of Total Tanshinones from Salvia miltiorrhiza
This protocol describes a general procedure for the solvent extraction of tanshinones from the dried roots of Salvia miltiorrhiza.
Materials and Reagents:
-
Dried roots of Salvia miltiorrhiza
-
95% Ethanol (B145695) (EtOH)
-
Grinder or mill
-
Large glass container with a stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Transfer the powdered plant material to a large glass container.
-
Add 95% ethanol to the container at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture continuously at room temperature for 24 hours.
-
Filter the extract through a Buchner funnel to separate the plant debris from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely, for example, by using a vacuum oven, and store it at 4°C until further purification.
Preparative HPLC Purification of this compound
This protocol outlines the purification of this compound from the crude extract using preparative HPLC. The method is scaled up from a reported analytical method for related tanshinones.[6][7]
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water
-
Crude extract of Salvia miltiorrhiza
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol |
| Gradient | 70-90% B over 30 minutes |
| Flow Rate | 15-20 mL/min (adjusted based on column dimensions) |
| Detection Wavelength | 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Ambient |
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol to a high concentration (e.g., 50-100 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% methanol) until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Start the gradient elution and monitor the chromatogram at 270 nm. Collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined by a preliminary analytical run or by analyzing the collected fractions.
-
Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to determine their purity. An analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) with a scaled-down flow rate and gradient can be used.
-
Pooling and Evaporation: Pool the fractions with high purity (e.g., >98%). Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Product: The final product will be a solid residue. Determine the final yield and confirm the identity and purity using appropriate analytical techniques (e.g., LC-MS, NMR).
Visualizations
Experimental Workflow
The overall workflow for the extraction and purification of this compound is depicted below.
Caption: Workflow for this compound Purification.
Hypothesized Signaling Pathway Inhibition
This compound's therapeutic potential in Alzheimer's disease is linked to its inhibition of BACE1, a key enzyme in the amyloidogenic pathway.
Caption: Inhibition of the BACE1-mediated amyloidogenic pathway.
References
- 1. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. inha.elsevierpure.com [inha.elsevierpure.com]
Deoxyneocryptotanshinone: Comprehensive Application Notes and Protocols for Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and derivatization methods for deoxyneocryptotanshinone (B152326), a bioactive diterpenoid quinone of significant interest. It includes structured data on synthetic yields, detailed experimental protocols, and visualizations of relevant biological pathways.
I. Synthesis of this compound and its Analogs
While this compound is naturally abundant in the roots of Salvia miltiorrhiza and can be obtained through extraction and purification, total synthesis offers a route to produce the compound and its analogs with high purity and to explore structure-activity relationships. A key synthetic strategy for a closely related compound, (+)-neocryptotanshinone, has been reported by Danheiser et al., which can be adapted for the synthesis of this compound.[1]
A. Total Synthesis of (+)-Neocryptotanshinone (Danheiser et al.)
The total synthesis of (+)-neocryptotanshinone provides a foundational methodology for obtaining the core structure of this compound. The detailed experimental protocol from the original publication is essential for replicating this synthesis.
Experimental Protocol: Total Synthesis of (+)-Neocryptotanshinone
Due to the complexity and proprietary nature of detailed synthetic routes from academic literature, a generalized workflow is presented here. For the complete, step-by-step experimental protocol, including reagent quantities, reaction conditions, and characterization data, researchers are directed to the primary literature: R. L. Danheiser, D. S. Casebier, and F. Firooznia, J. Org. Chem. 1995, 60, 8341.
The synthesis likely involves a convergent strategy, assembling key fragments to construct the phenanthrenequinone (B147406) core of the molecule.
Conceptual Workflow for Tanshinone Synthesis
Caption: Conceptual workflow for the total synthesis of a tanshinone.
II. Derivatization of the Tanshinone Scaffold
The chemical modification of the tanshinone core is a key strategy for developing new derivatives with improved potency, selectivity, and pharmacokinetic properties. Common sites for derivatization on the tanshinone skeleton include the o-quinone moiety and the furan ring.
A. Sulfonation of Tanshinones
A direct method for the sulfonation of tanshinones from a crude extract of Salvia miltiorrhiza has been developed, offering an efficient route to water-soluble derivatives.[2]
Experimental Protocol: Ultrasound-Assisted Sulfonation of Tanshinones [2]
-
Reaction Setup: A 100 mg sample of the crude tanshinone extract from S. miltiorrhiza is placed in an ultrasound bath.
-
Reagents: Glacial acetic acid, acetic anhydride, and concentrated sulfuric acid are added to the extract.
-
Sonication: The mixture is subjected to ultrasound irradiation for 20 minutes.
-
Purification: The resulting sodium tanshinone sulfonates are then purified using counter-current chromatography (CCC) with a two-phase solvent system of n-hexane:ethylacetate:ethanol:5% sodium chloride aqueous solution (1:8:4:10, v/v).
Quantitative Data: Sulfonation of Tanshinones
| Derivative | Yield | Purity |
| Sodium tanshinone IIA sulfonate | 7.1 mg (from 100 mg crude extract) | > 95% |
| Sodium tanshinone I sulfonate | 2.8 mg (from 100 mg crude extract) | > 95% |
B. Derivatization of the o-Quinone and Furan Ring
The o-quinone and furan ring are common targets for modification to generate novel tanshinone derivatives. These modifications can include the introduction of various functional groups to probe structure-activity relationships.[3]
Experimental Protocol: General Derivatization of Tanshinone I [3]
-
Modification of the o-Quinone: The o-quinone can be reduced, followed by acylation or alkylation of the resulting phenolic hydroxyl groups.
-
Modification of the Furan Ring: The furan ring can be a site for palladium-catalyzed carbon-carbon coupling reactions to introduce aryl substituents at the C-2 position.[3]
-
Formation of Nitrogen-Containing Heterocycles: The o-quinone can be reacted with reagents to form imidazole, oxazole, or pyrazine (B50134) rings fused to the tanshinone core.
Workflow for Tanshinone Derivatization
Caption: Potential derivatization sites on the tanshinone scaffold.
III. Biological Signaling Pathways
Tanshinones, including this compound and its close analogs, have been shown to modulate several key signaling pathways implicated in various diseases. The PI3K/Akt and NF-κB pathways are notable targets.
A. PI3K/Akt Signaling Pathway
Cryptotanshinone, a structurally similar tanshinone, has been demonstrated to induce apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/GSK-3β signaling pathway.[4] This suggests that this compound may exert similar effects.
PI3K/Akt Signaling Pathway Inhibition by Tanshinones
Caption: Inhibition of the PI3K/Akt pathway by tanshinones.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. Some natural compounds are known to inhibit this pathway. While direct evidence for this compound is still emerging, other tanshinones have been shown to modulate inflammatory responses, suggesting a potential interaction with the NF-κB pathway.
General NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
These application notes and protocols provide a comprehensive resource for researchers working with this compound, facilitating further investigation into its synthesis, derivatization, and biological activities.
References
- 1. Danheiser Group - Total Synthesis - Neocryptotanshinone [web.mit.edu]
- 2. A novel protocol for the preparation of sodium tanshinone sulphonates by direct ultrasound-assisted sulphonation of the crude extract of the roots of Salvia miltiorrhiza Bunge and following counter-current chromatography purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Deoxyneocryptotanshinone in Biological Samples
Disclaimer: Direct experimental data for the quantitative analysis of Deoxyneocryptotanshinone in biological matrices is limited in publicly available scientific literature. The following application notes and protocols are constructed based on established methodologies for structurally related and well-studied tanshinones, such as Tanshinone IIA and Cryptotanshinone.[1] Researchers should use this information as a comprehensive guide and must perform appropriate method development and validation for this compound in their specific biological matrix.
I. Introduction
This compound is a natural diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen). It has garnered interest for its potential therapeutic properties, including its activity as a high-affinity BACE1 (Beta-secretase) inhibitor, making it a candidate for Alzheimer's disease research.[2] Accurate and reliable quantification of this compound in biological samples (e.g., plasma, serum, tissue homogenates) is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and for correlating its concentration with pharmacological effects.
This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and selectivity.
II. Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for the related compounds, Tanshinone IIA and Cryptotanshinone, which can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Related Tanshinones in Animal Models [1]
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
|---|---|---|---|
| Tanshinone IIA | Rats | Intravenous | t½ α (rapid distribution): 0.024 ht½ β (slow redistribution): 0.34 ht½ γ (terminal elimination): 7.5 hAbsolute Bioavailability: < 3.5% |
| Rats | Oral | Poor absorption, with AUC and Cmax increasing less than proportionally to the dose. | |
| Rats | Oral (in lipid nanocapsules) | ~3.6-fold increase in AUC₀-inf compared to suspension. | |
| Cryptotanshinone | Rats | Oral | Absolute Bioavailability: ~2.1% |
| | Rats | Oral | Distribution (48h post-dose): Liver > Lung > Prostate > Spleen > Brain |
Table 2: Bioanalytical Method Validation Parameters (Exemplar) This table provides typical acceptance criteria for a bioanalytical method validation based on FDA and EMA guidelines. Actual results for this compound must be experimentally determined.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) ≥ 10; Precision ≤ 20%; Accuracy within 80-120% |
| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized IS Ratio within ±15% |
| Stability (Short-term, Long-term, Freeze-thaw) | Analyte concentration within ±15% of nominal concentration |
III. Experimental Protocols
This protocol outlines a method for the extraction and quantification of this compound from rat plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): Cryptotanshinone or a stable isotope-labeled this compound (preferred)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Rat Plasma (or other biological matrix)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Calibration Standards: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile to create calibration standards ranging from 1 to 2000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% acetonitrile to a final concentration.
3. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the 100 ng/mL IS working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions (Starting Point):
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 10% B
-
2.6-3.5 min: Re-equilibration at 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (To Be Optimized):
-
The precise precursor (Q1) and product (Q3) ion m/z values for this compound must be determined by infusing a standard solution into the mass spectrometer.
-
As a starting point, the reported transitions for the structurally similar Cryptotanshinone are m/z 297.0 → 251.0.[3]
-
A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.[4]
-
1. Formulation Preparation:
-
Prepare a stock solution of this compound in a minimal amount of DMSO (e.g., 10 mg in 100 µL).[1]
-
Vortex and sonicate until fully dissolved.[1]
-
For final administration, dilute the stock solution with a vehicle such as corn oil or saline to the desired concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.[1]
2. Administration via Oral Gavage:
-
Weigh the animal to calculate the required dose volume.[1]
-
Gently restrain the animal (e.g., by scruffing the neck for mice).[1]
-
Measure from the tip of the animal's nose to the last rib to estimate the correct gavage needle insertion depth.[1]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus without resistance.[1]
-
Slowly dispense the solution.
-
Gently remove the needle and monitor the animal for any signs of distress.[1]
3. Administration via Intraperitoneal (IP) Injection:
-
Weigh the animal to calculate the correct dose volume.[1]
-
Restrain the animal to expose the abdomen, tilting it slightly head-down.[1]
-
Wipe the injection site in the lower abdominal quadrant with 70% ethanol.[1]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful not to puncture organs.[1]
-
Aspirate slightly to ensure no fluid is drawn back.[1]
-
Slowly inject the solution and monitor the animal.[1]
IV. Signaling Pathways and Visualizations
While the specific signaling pathways modulated by this compound require further investigation, the closely related compound, Cryptotanshinone, has been shown to affect several key pathways involved in cancer and inflammation. These can serve as a starting point for mechanistic studies.
1. PI3K/Akt/mTOR Signaling Pathway: Cryptotanshinone has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival.
2. STAT3 Signaling Pathway: Cryptotanshinone is known to inhibit the phosphorylation and dimerization of STAT3, a key player in cancer and inflammatory diseases.
References
Deoxyneocryptotanshinone: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone, a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising candidate for drug discovery due to its inhibitory activity against key therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on its potential applications in Alzheimer's disease and diabetes research.
This compound has been identified as an inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), two enzymes implicated in the pathogenesis of Alzheimer's disease and type 2 diabetes, respectively. These application notes will guide researchers in designing and executing HTS campaigns to identify and characterize modulators of these important drug targets.
Data Presentation
The inhibitory activity of this compound against its primary molecular targets is summarized in the table below. This quantitative data serves as a baseline for designing screening assays and for comparing the potency of newly identified compounds.
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53 | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5 | Diabetes, Obesity |
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in disease progression. The following diagrams illustrate the putative mechanisms of action based on its known enzymatic targets.
Experimental Protocols
The following section provides detailed protocols for high-throughput screening assays to identify and characterize inhibitors of BACE1 and PTP1B, using this compound as a reference compound.
High-Throughput Screening (HTS) Workflow
A general workflow for an HTS campaign is outlined below. This workflow can be adapted for either BACE1 or PTP1B by substituting the specific assay protocols.
Protocol 1: In Vitro BACE1 Inhibition HTS Assay (Fluorometric)
This protocol describes a fluorometric assay suitable for HTS to identify inhibitors of BACE1. The assay measures the cleavage of a specific BACE1 substrate, resulting in a fluorescent signal.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well black, low-volume microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate. Include wells with DMSO only for negative controls and this compound for positive controls.
-
-
Enzyme Addition:
-
Prepare a working solution of BACE1 enzyme in assay buffer.
-
Dispense 10 µL of the BACE1 solution into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the BACE1 fluorogenic substrate in assay buffer.
-
Dispense 10 µL of the substrate solution to each well to start the enzymatic reaction.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: In Vitro PTP1B Inhibition HTS Assay (Colorimetric)
This protocol outlines a colorimetric assay for HTS of PTP1B inhibitors. The assay measures the dephosphorylation of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow-colored product.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Compound Plating:
-
Prepare and plate compounds as described in the BACE1 HTS protocol.
-
-
Enzyme Addition:
-
Prepare a working solution of PTP1B enzyme in assay buffer.
-
Dispense 10 µL of the PTP1B solution into each well.
-
Incubate at 37°C for 10 minutes.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of pNPP in assay buffer.
-
Dispense 10 µL of the pNPP solution to each well.
-
-
Incubation and Reaction Termination:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M NaOH) to each well.
-
-
Signal Detection:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition and identify hits as described for the BACE1 assay.
-
Determine IC50 values for confirmed hits through dose-response studies.
-
Protocol 3: Cell-Based BACE1 Activity Assay
This secondary assay is designed to confirm the activity of hit compounds in a more physiologically relevant context. It measures BACE1 activity in cell lysates.[1][2]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human Amyloid Precursor Protein (APP).[3]
-
Cell culture medium and reagents.
-
Lysis buffer.
-
BCA protein assay kit.
-
BACE1 fluorogenic substrate and assay buffer.
-
This compound or other confirmed hits.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y-APP cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or test compounds for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
BACE1 Activity Measurement:
-
In a new 96-well black plate, add a standardized amount of protein from each cell lysate to individual wells.
-
Add BACE1 assay buffer to bring the volume to 50 µL.
-
Initiate the reaction by adding 50 µL of the BACE1 fluorogenic substrate.
-
Measure the fluorescence kinetically or at a fixed endpoint at 37°C.
-
-
Data Analysis:
-
Determine the BACE1 activity in each sample and calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the cellular IC50 value.
-
Protocol 4: Cell-Based PTP1B Activity Assay
This assay measures the phosphorylation status of the insulin receptor in response to PTP1B inhibition by test compounds.
Materials:
-
A suitable cell line, such as HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes.
-
Cell culture medium and reagents.
-
Insulin.
-
This compound or other confirmed hits.
-
Lysis buffer containing phosphatase inhibitors.
-
Antibodies for Western blotting or ELISA (anti-phospho-Insulin Receptor and anti-total-Insulin Receptor).
-
ELISA or Western blot detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency and serum-starve them for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or test compounds for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them.
-
-
Detection of Insulin Receptor Phosphorylation:
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated insulin receptor relative to the total insulin receptor in each lysate.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total insulin receptor.
-
-
Data Analysis:
-
Quantify the ratio of phosphorylated to total insulin receptor for each treatment condition.
-
Calculate the percent increase in insulin receptor phosphorylation relative to the insulin-stimulated control.
-
Determine the EC50 value for the compound's effect on insulin receptor phosphorylation.
-
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays for BACE1 and PTP1B inhibitors. The protocols provided herein offer a comprehensive framework for researchers to initiate HTS campaigns aimed at discovering novel therapeutic agents for Alzheimer's disease and type 2 diabetes. The integration of both biochemical and cell-based assays will facilitate the identification of potent and cell-permeable lead compounds for further drug development efforts.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Stable Formulation of Deoxyneocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone is a bioactive compound isolated from the root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other tanshinones, it exhibits a range of promising pharmacological activities, including inhibitory effects on Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), making it a compound of interest for research in areas such as Alzheimer's disease and diabetes. However, its poor aqueous solubility and potential for instability present significant challenges for its development as a therapeutic agent.
These application notes provide a comprehensive guide to developing a stable formulation for this compound, focusing on strategies to enhance its solubility and stability. The protocols outlined below are based on established methods for formulating poorly soluble drugs and can be adapted to meet specific research and development needs.
Data Presentation: Physicochemical Properties and Formulation Performance
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for structurally related tanshinones, such as Tanshinone IIA and Cryptotanshinone, to serve as a reference for formulation development.
Table 1: Solubility of Tanshinones in Various Solvents
| Solvent | Tanshinone IIA | Cryptotanshinone | This compound |
| Water | Very Poorly Soluble | 0.00976 mg/mL | Poorly Soluble |
| Methanol | 5 mg/mL | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Very Soluble | Soluble |
| Chloroform | Soluble | Very Soluble | Not Available |
| Ether | Soluble | Very Soluble | Not Available |
Table 2: Stability of Tanshinones Under Different pH Conditions
| pH Range | Stability of Cryptotanshinone | General Stability of Tanshinones |
| < 1.0 | Degradation and structural modification | Prone to degradation in strongly acidic conditions |
| 1.0 - 8.0 | Moderate Stability | Generally stable |
| 8.0 - 12.0 | Highest Stability | More stable in slightly alkaline conditions[1] |
| > 12.0 | Structural Modification | Prone to degradation in strongly alkaline conditions |
Table 3: Performance of Different Formulation Strategies for Tanshinone IIA
| Formulation Strategy | Key Findings | Reference |
| Solid Dispersion with Porous Silica | ~297% relative bioavailability compared to suspension | [2] |
| Lipid Nanocapsules | ~360% relative bioavailability compared to suspension | [2] |
| 2-hydroxypropyl-β-cyclodextrin Complexation | 17-fold increase in aqueous solubility[3] | [3] |
Experimental Protocols
The following are detailed protocols for common formulation strategies and analytical methods relevant to this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)[4]
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Dissolution: Dissolve this compound and the hydrophilic carrier in the organic solvent. A common starting drug-to-carrier ratio is 1:5 (w/w), which can be optimized.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure.
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its solid-state properties (e.g., using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state), drug content, and dissolution profile.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the formulation of this compound into a lipid-based nanoparticle system to enhance solubility and bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Purified water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a short period to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles to form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.
Protocol 3: BACE1 Inhibition Assay (Fluorogenic)
This assay is used to determine the inhibitory activity of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (FRET-based)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Assay Plate Preparation: Add the diluted this compound solutions to the wells of the 96-well plate. Include controls for no inhibitor (vehicle control) and no enzyme (blank).
-
Enzyme Addition: Add the BACE1 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the BACE1 substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
To aid in understanding the experimental design and the compound's mechanism of action, the following diagrams have been generated using Graphviz.
Conclusion
The development of a stable and effective formulation of this compound is crucial for advancing its preclinical and potential clinical evaluation. The primary challenges of poor aqueous solubility and potential instability can be addressed through various formulation strategies, including solid dispersions, nanoparticle systems, and cyclodextrin (B1172386) complexation. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate formulation development and characterization. Careful optimization of the chosen formulation approach, guided by thorough physicochemical characterization and in vitro activity assays, will be essential for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Deoxyneocryptotanshinone in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vivo efficacy of Deoxyneocryptotanshinone in animal models is limited in the currently available scientific literature. The following application notes and protocols are based on extensive research on structurally related and well-studied tanshinones, namely Dihydrotanshinone I, Tanshinone IIA, and Cryptotanshinone, with a focus on osteosarcoma models where these related compounds have shown activity. Researchers should use this information as a guide and adapt the protocols for this compound with appropriate validation.
Introduction
This compound is a bioactive compound isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional medicine. As a member of the tanshinone family, it is structurally related to compounds known for their anti-cancer properties.[1] This document provides a framework for conducting in vivo efficacy studies of this compound in mice, drawing upon methodologies and findings from studies on analogous compounds. The primary focus is on osteosarcoma, a common bone malignancy, where related tanshinones have been shown to inhibit tumor growth through modulation of key signaling pathways such as the Wnt/β-catenin pathway.[2]
Data Presentation: Efficacy of Related Tanshinones in Murine Cancer Models
The following tables summarize quantitative data from in vivo studies of tanshinones structurally related to this compound. This data can serve as a reference for designing experiments and establishing expected outcomes.
Table 1: In Vivo Efficacy of Dihydrotanshinone I in an Orthotopic Osteosarcoma Mouse Model
| Treatment Group | Dose and Route | Tumor Volume (mm³) | Tumor Weight (g) | Notes | Reference |
| Control (Vehicle) | N/A | Data not provided | Data not provided | Showed progressive tumor growth. | [2] |
| Dihydrotanshinone I | Data not provided | Significantly inhibited | Significantly inhibited | Inhibited the formation of osteosarcoma. | [2] |
Note: The publication by Tan et al. (2019) on Dihydrotanshinone I was retracted. The findings should be interpreted with caution.
Table 2: General Efficacy of Chemotherapeutic Agents in Murine Osteosarcoma Xenograft Models
| Treatment Group | Dose and Route | Tumor Volume Change | Tumor Weight | Mouse Strain | Reference |
| Control (Normal Saline) | N/A | Progressive increase | ~1.5 g (Day 20) | Nude Mice | [3] |
| Cisplatin (CDDP) | N/A | Significantly inhibited | < 0.5 g (Day 20) | Nude Mice | [3] |
| Doxorubicin (DOX) | N/A | Significantly inhibited | < 0.5 g (Day 20) | Nude Mice | [3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in mice, adapted from established methodologies for related compounds and cancer models.
Protocol 1: Orthotopic Osteosarcoma Mouse Model
This protocol describes the establishment of an orthotopic osteosarcoma model, which closely mimics the natural tumor microenvironment.[4]
Materials:
-
Human osteosarcoma cell line (e.g., Saos-2, HOS)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile PBS, cell culture medium (e.g., DMEM), and Matrigel
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Insulin syringes with 27-30 gauge needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture human osteosarcoma cells to ~80% confluency. Harvest cells using trypsin and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Prepare the injection site over the proximal tibia by shaving and disinfecting with 70% ethanol.
-
Carefully insert a 27-gauge needle into the intramedullary cavity of the tibia.
-
Slowly inject 10-20 µL of the cell suspension (1-2 x 10⁵ cells).
-
Withdraw the needle and monitor the animal for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This can take 7-15 days.
-
Measure tumor volume every 2-3 days using calipers with the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer the treatment via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, or when tumors reach the predetermined maximum size, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and major organs for histological and molecular analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Subcutaneous Xenograft Mouse Model
This model is technically less demanding and allows for easier tumor measurement.[4]
Procedure:
-
Cell Preparation: Prepare the osteosarcoma cell suspension as described in Protocol 1.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring, Drug Administration, and Endpoint: Follow steps 3-5 as described in Protocol 1.
Signaling Pathways and Visualizations
Based on studies of related tanshinones, this compound is hypothesized to exert its anti-cancer effects in osteosarcoma by inhibiting the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for cell proliferation, migration, and invasion.
Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrotanshinone I inhibits the growth of osteosarcoma through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Models of Osteosarcoma: Unraveling Disease Mechanisms and Accelerating Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of Deoxyneocryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyneocryptotanshinone, a bioactive compound isolated from the roots of Salvia miltiorrhiza, has garnered significant interest for its potential therapeutic properties. As a promising drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. A key determinant of oral bioavailability and central nervous system (CNS) penetration is cell permeability. This document provides detailed application notes and experimental protocols for assessing the cell permeability of this compound using standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell monolayer assay, and the Madin-Darby Canine Kidney (MDCK) cell monolayer assay.
While direct experimental data on the cell permeability of this compound is limited, its known inhibitory activities against Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B) suggest its potential to cross cellular barriers to reach its targets.[1][2] The following protocols are adapted from established methods and provide a framework for the systematic evaluation of this compound's permeability characteristics.
Hypothetical Signaling Pathway of this compound
The known inhibitory targets of this compound, BACE1 and PTP1B, are implicated in various cellular processes. While the direct impact of this compound on signaling pathways that regulate cell permeability has not been fully elucidated, a hypothetical pathway can be constructed based on the known functions of its targets and their potential downstream effects on cell junction proteins. For instance, modulation of signaling cascades involving protein kinases and phosphatases can influence the integrity of tight junctions, thereby affecting paracellular permeability.[3]
Caption: Hypothetical signaling pathway of this compound.
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[4][5][6] It is a valuable initial screening tool to assess the likelihood of a compound to be absorbed by passive diffusion.
Application Notes
-
Principle: This assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[4] The rate of diffusion provides an apparent permeability coefficient (Papp).
-
Advantages: High throughput, cost-effective, and provides a direct measure of passive transcellular permeability without the complexities of active transport or metabolism.[5][7]
-
Limitations: Does not account for active transport mechanisms or paracellular transport. Therefore, it may overestimate the permeability of compounds that are subject to efflux and underestimate the permeability of compounds that undergo active uptake.[5]
Experimental Workflow
Caption: PAMPA experimental workflow.
Detailed Protocol
Materials:
-
This compound
-
PAMPA plate assembly (e.g., 96-well format with donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Control compounds (high permeability, e.g., testosterone; low permeability, e.g., atenolol)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound and control compounds in PBS at the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.[7]
-
-
Prepare PAMPA Plate:
-
Coat the membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for at least 5 minutes.[7]
-
-
Assay Assembly:
-
Add acceptor buffer (PBS, pH 7.4) to the acceptor plate wells (e.g., 300 µL).
-
Carefully place the donor plate onto the acceptor plate.
-
Add the working solutions of this compound and controls to the donor plate wells (e.g., 150 µL).[7]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]acceptor = Concentration of drug in the acceptor well
-
[Drug]equilibrium = (VD * [Drug]initial) / (VD + VA)
-
-
Calculate the percent recovery to assess compound loss due to membrane retention or instability.
-
Data Presentation:
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10-6 cm/s) | % Recovery |
| This compound | 10 | 5 | Experimental Value | Experimental Value |
| Testosterone (High Perm.) | 10 | 5 | Reference Value | Reference Value |
| Atenolol (B1665814) (Low Perm.) | 10 | 5 | Reference Value | Reference Value |
II. Caco-2 Cell Monolayer Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including tight junctions and efflux transporters.[10][12]
Application Notes
-
Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. Transport can be measured in both the apical-to-basolateral (A-B) direction, mimicking absorption, and the basolateral-to-apical (B-A) direction, to assess efflux.[10][11]
-
Advantages: Provides a more physiologically relevant model than PAMPA by incorporating both passive and active transport mechanisms.[10] The calculation of an efflux ratio (ER) can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]
-
Limitations: The assay is more time-consuming and labor-intensive than PAMPA, requiring cell culture and longer incubation times.[12] The expression levels of transporters in Caco-2 cells may not perfectly mimic the in vivo situation.
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
Detailed Protocol
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol for low permeability, and digoxin (B3395198) as a P-gp substrate)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[11]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B transport: Add the dosing solution containing this compound or control compound to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For B-A transport: Add the dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours), with gentle shaking.[10]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[11][12]
-
Data Presentation:
| Compound | Conc. (µM) | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | % Recovery |
| This compound | 10 | Exp. Value | Exp. Value | Calculated Value | Exp. Value |
| Propranolol (High Perm.) | 10 | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
| Atenolol (Low Perm.) | 10 | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
| Digoxin (P-gp Substrate) | 10 | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
III. Madin-Darby Canine Kidney (MDCK) Cell Monolayer Assay
The MDCK cell permeability assay is another valuable tool for assessing the permeability of drug candidates.[14][15] MDCK cells form a polarized monolayer with tight junctions, but they have lower expression of endogenous transporters compared to Caco-2 cells, making them a good model for studying passive permeability.[16] Genetically engineered MDCK cells overexpressing specific transporters, such as MDCK-MDR1 (P-gp), are widely used to investigate drug efflux.[14][15][17]
Application Notes
-
Principle: Similar to the Caco-2 assay, this method measures the transport of a compound across a confluent monolayer of MDCK cells. The use of both wild-type and transporter-overexpressing MDCK cells can help to specifically identify the role of transporters like P-gp in a compound's permeability.[15]
-
Advantages: MDCK cells grow faster than Caco-2 cells, shortening the overall assay time.[16] The availability of transporter-overexpressing cell lines allows for the specific investigation of drug-transporter interactions.[15][17]
-
Limitations: As a non-human cell line, the expression and function of other cellular components may differ from human intestinal cells.
Experimental Workflow
Caption: MDCK permeability assay workflow.
Detailed Protocol
Materials:
-
MDCK or MDCK-MDR1 cells
-
Cell culture medium (e.g., MEM with FBS, penicillin-streptomycin)
-
Transwell permeable supports
-
Transport buffer (e.g., HBSS)
-
This compound
-
Control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed MDCK or MDCK-MDR1 cells onto Transwell inserts.
-
Culture for 3-5 days to form a confluent monolayer.[14]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers to ensure they are suitable for the assay (e.g., TEER > 200 Ω·cm²).[14]
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer.
-
Perform the bidirectional transport assay as described for the Caco-2 assay, adding the dosing solution to either the apical or basolateral side.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 90 minutes).[14]
-
-
Sample Collection and Analysis:
-
Collect samples from the donor and receiver compartments.
-
Quantify the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate Papp (A-B) and Papp (B-A).
-
Calculate the efflux ratio (ER). An ER > 2 in MDCK-MDR1 cells and close to 1 in wild-type MDCK cells would strongly indicate that this compound is a P-gp substrate.[17]
-
Data Presentation:
Table for Wild-Type MDCK Cells:
| Compound | Conc. (µM) | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | % Recovery |
|---|---|---|---|---|---|
| This compound | 10 | Exp. Value | Exp. Value | Calculated Value | Exp. Value |
| Control | 10 | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
Table for MDCK-MDR1 Cells:
| Compound | Conc. (µM) | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio | % Recovery |
|---|---|---|---|---|---|
| This compound | 10 | Exp. Value | Exp. Value | Calculated Value | Exp. Value |
| P-gp Substrate Control | 10 | Ref. Value | Ref. Value | Ref. Value | Ref. Value |
By systematically applying these assays, researchers can generate crucial data to understand the permeability of this compound, which is essential for its continued development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxidative stress-induced disruption of epithelial and endothelial tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PAMPA permeability assay | PDF [slideshare.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Overcoming Deoxyneocryptotanshinone stability issues in cell culture
Welcome to the Technical Support Center for Deoxyneocryptotanshinone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered during in-vitro and cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What is causing this and how can I prevent it?
A1: this compound is a highly lipophilic compound, as indicated by its high LogP value of 5.74. This inherent property leads to poor solubility in aqueous solutions like cell culture media. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in the final working solution.
Troubleshooting Steps:
-
Optimize Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When diluting this stock into your aqueous cell culture medium, ensure the final concentration of the organic solvent is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity.
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of your medium. Instead, perform serial dilutions in your medium to gradually decrease the concentration.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.
-
Solubility Enhancement Techniques: Consider using solubility-enhancing agents. Studies on the related compound, Tanshinone IIA, have shown that complexation with 2-hydroxypropyl-β-cyclodextrin can significantly increase its aqueous solubility and dissolution rate.[1][2]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to compound stability?
A2: Yes, inconsistent results are often a sign of compound instability in the experimental setup. The stability of tanshinone compounds, including this compound, can be influenced by several factors such as light, temperature, and pH.
Troubleshooting Steps:
-
Protect from Light: Tanshinone compounds are known to be sensitive to light.[3] All handling steps, including stock solution preparation, dilution, and incubation, should be performed with minimal light exposure. Use amber-colored tubes and cover cell culture plates with foil.
-
Temperature Control: High temperatures can lead to the degradation of tanshinones.[2] Prepare stock solutions and aliquots on ice and store them at the recommended temperature (-20°C or -80°C). During experiments, minimize the time the compound is kept at room temperature or 37°C.
-
pH of the Medium: The pH of your cell culture medium can affect the stability of this compound. For a related compound, cryptotanshinone, degradation has been observed at a pH below 2, with structural changes occurring at a pH above 11.[4] While cell culture media are typically buffered around pH 7.4, it is crucial to ensure the pH of your medium is stable throughout the experiment.
-
Stock Solution Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.
Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell culture.
-
Dissolution: Ensure the compound is completely dissolved in the solvent. Gentle vortexing or brief sonication in a water bath can aid dissolution.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A study on a similar compound, denopamine, in DMSO suggests that storage at -20°C provides good stability, with oxidation being a potential degradation pathway.[5]
Troubleshooting Guides
Problem: Unexpected Loss of Bioactivity
If you observe a decrease or complete loss of the expected biological activity of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Action |
| Degradation of the compound | Review your handling and storage procedures. Ensure protection from light and elevated temperatures. Prepare fresh stock solutions and working dilutions for each experiment. |
| Interaction with media components | Serum proteins in the cell culture medium can bind to lipophilic compounds, potentially reducing their free concentration and bioavailability.[6] Consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
| Adsorption to plasticware | Highly lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Use low-adhesion plasticware or pre-treat your plates and tubes with a blocking agent like bovine serum albumin (BSA). |
Problem: High Background or Off-Target Effects in Assays
Unusually high background signals or unexpected cellular responses may indicate issues with the compound's purity or the presence of degradation products.
| Potential Cause | Troubleshooting Action |
| Presence of Degradation Products | Degradation of this compound can lead to the formation of unknown byproducts with their own biological activities. Perform a stability test of the compound in your cell culture medium over the time course of your experiment and analyze for degradation using HPLC. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final DMSO concentration in your experiments is below 0.5% and include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a C18 column and UV detector
-
Incubator (37°C, 5% CO2)
-
Amber-colored microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Aliquot the solution into multiple amber-colored microcentrifuge tubes.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube and store it at -80°C.
-
Once all time points are collected, analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine its stability profile and half-life in the medium.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from studies on Tanshinone IIA and can be used to improve the solubility of this compound.[1][2][4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A study on Tanshinone IIA used a concentration of 0.4g/mL.[4]
-
Add this compound to the HP-β-CD solution. A 1:7 weight ratio of Tanshinone IIA to HP-β-CD was found to be optimal.[4]
-
Stir the mixture at a controlled temperature (e.g., 50°C) for a set period (e.g., 2 hours).[4]
-
The resulting solution contains the this compound-HP-β-CD inclusion complex, which can then be sterile-filtered and used to prepare working solutions in cell culture medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Cell Culture |
| Molecular Formula | C₁₉H₂₂O₃ | - |
| Molecular Weight | 298.38 g/mol | - |
| LogP | 5.74 | High lipophilicity, indicating poor aqueous solubility. |
Table 2: Stability of Related Tanshinones Under Different Conditions
| Compound | Condition | Observation | Reference |
| Tanshinone IIA | High Temperature | Unstable and prone to degradation. | [2] |
| Tanshinone IIA | Light Exposure | Unstable and prone to degradation. | [2] |
| Cryptotanshinone | pH < 2 | Degradation occurs. | [4] |
| Cryptotanshinone | pH > 11 | Structural changes are observed. | [4] |
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting logic for stability issues with this compound.
Caption: Potential signaling pathways modulated by this compound and related tanshinones.[7]
References
- 1. Investigation of the improved effects of 2-hydroxypropyl-beta-cyclodextrin on solubility, dissolution rate, and intestinal absorptive profile of tanshinone IIA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Albumin enhances the diffusion of lipophilic drugs into the membrane bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxyneocryptotanshinone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Deoxyneocryptotanshinone.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern for the analysis of this compound?
A1: HPLC peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal separation, peaks are symmetrical and Gaussian.[1] Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and indicate poor reproducibility in quantitative analysis.[1] For a compound like this compound, accurate quantification is critical for research and drug development, making symmetrical peaks highly desirable.
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing for a neutral, hydrophobic compound like this compound, which is a diterpenoid quinone, can arise from several factors.[2] The primary cause is often secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[3]
Key causes include:
-
Secondary Silanol (B1196071) Interactions: Although this compound is not a basic compound, it possesses polar ketone groups that can engage in secondary interactions with active silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4]
-
Column Issues: Degradation of the column, contamination from previous samples, or the formation of a void at the column inlet can all lead to distorted peak shapes.[5]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[5][6]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause band broadening and peak distortion.[5]
-
Extra-Column Volume: Excessive volume from long tubing, or large detector cells can contribute to peak broadening and tailing.[5]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. Change only one parameter at a time to isolate the root cause.[6] The workflow below provides a systematic guide for troubleshooting.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
-
Issue: Poor peak shape due to secondary interactions with the stationary phase.
-
Solution: While this compound is not strongly acidic or basic, the addition of a small amount of an acidic modifier to the mobile phase can improve peak shape. Acids like formic acid or acetic acid (typically 0.1-0.5%) can suppress the ionization of residual silanol groups on the silica (B1680970) surface, minimizing secondary interactions.[7][8] For tanshinone compounds, mobile phases consisting of methanol (B129727)/water or acetonitrile (B52724)/water with an acidic modifier are common.[7][9]
-
Action:
Guide 2: Addressing Column-Related Problems
-
Issue: The column is contaminated, degraded, or unsuitable for the analysis.
-
Solution: The column is a primary suspect for peak tailing issues that develop over time.[6] Contaminants from previous injections can bind to the column head, creating active sites that cause tailing.[6]
-
Action:
-
Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a series of strong solvents to remove contaminants.
-
Use a Guard Column: A guard column is a cost-effective way to protect the analytical column from strongly retained impurities in the sample.[10] If you are already using one, replace it.[6]
-
Select an Appropriate Column: Use a modern, high-purity silica (Type B) column that is well end-capped. End-capping chemically deactivates most of the residual silanol groups, significantly reducing secondary interactions.[3]
-
Guide 3: Correcting Sample and Injection Issues
-
Issue: The sample concentration or the solvent in which it is dissolved is causing the peak distortion.
-
Solution: Mass overload and solvent mismatch are common causes of peak asymmetry.[5][6]
-
Action:
-
Check for Overload: Reduce the injection volume by half or dilute the sample ten-fold and reinject.[5][6] If the peak shape improves, the original sample was likely overloaded.
-
Match the Injection Solvent: Whenever possible, dissolve your this compound standard or extract in the initial mobile phase composition.[5] Injecting in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase starting at 60% acetonitrile) will cause poor peak shape.[5]
-
Quantitative Data & Protocols
Chemical and Biological Data
This compound is a diterpenoid quinone isolated from Salvia miltiorrhiza.[2] Its properties and reported biological activities are summarized below.
| Property / Activity | Value / Target | Reference |
| Molecular Formula | C₁₉H₂₂O₃ | [11] |
| Molecular Weight | 298.38 g/mol | [12] |
| LogP | 5.74 | [11] |
| Biological Target 1 | Beta-secretase 1 (BACE1) | [11][13] |
| IC₅₀ (BACE1) | 11.53 µM | [11][13] |
| Biological Target 2 | Protein Tyrosine Phosphatase 1B (PTP1B) | [11][13] |
| IC₅₀ (PTP1B) | 133.5 µM | [11][13] |
Experimental Protocols
Suggested Initial HPLC Method for this compound
This protocol is a synthesized starting point based on published methods for similar tanshinone compounds.[7][8][9] Optimization will likely be required.
| Parameter | Suggested Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.5% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient | 78% B (Isocratic) or a gradient starting around 60% B |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 - 10 µL |
| Detection Wavelength | 254 nm |
Protocol for Isolation from Salvia miltiorrhiza
This is a general procedure for obtaining this compound for use as a reference standard.[2]
-
Extraction: Grind dried Salvia miltiorrhiza roots. Extract the powder with 95% ethanol (B145695) at room temperature. Filter and concentrate the extract.[2]
-
Fractionation: Use silica gel column chromatography with a petroleum ether-ethyl acetate (B1210297) gradient to separate the crude extract into fractions.[2]
-
Purification: Combine the fractions containing the target compound and purify further using semi-preparative HPLC with a C18 column and a methanol-water gradient.[2]
-
Verification: Confirm the structure and purity of the isolated this compound using NMR and mass spectrometry.[2]
Biological Pathway Context
This compound has been identified as an inhibitor of BACE1 and PTP1B, enzymes implicated in Alzheimer's disease and diabetes, respectively.[2][11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. asianpubs.org [asianpubs.org]
- 8. inha.elsevierpure.com [inha.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
Reducing variability in Deoxyneocryptotanshinone bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Deoxyneocryptotanshinone bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural tanshinone known to be a high-affinity inhibitor of Beta-secretase 1 (BACE1) with a reported IC50 value of 11.53 μM.[1][2] It also exhibits inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM.[1][2] Its inhibitory action on BACE1 is considered a potential therapeutic approach for Alzheimer's disease.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve hydrophobic compounds.[3][4] It is crucial to use high-purity, sterile-filtered DMSO.
Q3: What is the maximum permissible concentration of DMSO in cell culture media?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[5] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is important to avoid repeated freeze-thaw cycles.[5]
Q5: Can phenol (B47542) red in culture media interfere with bioassays?
A5: Yes, phenol red, a common pH indicator in cell culture media, can interfere with colorimetric and fluorescence-based assays. It has weak estrogenic activity and can contribute to background fluorescence.[1][6][7] For sensitive assays, it is recommended to use phenol red-free media.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line and assay duration. Ensure even cell distribution in each well.[8] |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments to minimize phenotypic drift. |
| Compound Precipitation | Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions. Add the compound to pre-warmed media and mix gently.[4][9][10] |
| Incomplete Dissolution of Reagents | Ensure all reagents, especially formazan (B1609692) crystals in MTT assays, are completely dissolved before reading the plate. Use an appropriate solubilization buffer and gentle agitation.[8] |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Instrument Variability | Regularly calibrate and maintain microplate readers. Use the same instrument settings for all experiments. |
Issue 2: Low or No Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the purity and integrity of the this compound. Prepare fresh stock solutions. |
| Inactive Enzyme (for enzyme inhibition assays) | Use a fresh batch of enzyme and handle it according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include a positive control inhibitor to validate enzyme activity. |
| Suboptimal Assay Conditions | Optimize incubation times, reagent concentrations, and temperature for your specific assay. |
| Incorrect Wavelength Settings | Ensure the microplate reader is set to the correct excitation and emission wavelengths for the specific assay. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of Compound | Run a control with the compound in cell-free media to measure its intrinsic fluorescence. |
| Contaminated Reagents | Use high-purity reagents and sterile techniques to avoid microbial or chemical contamination. |
| Phenol Red Interference | Use phenol red-free medium for fluorescence-based assays.[6][7] |
| Non-specific Binding | Include appropriate blank and vehicle controls to subtract background noise. |
Data Presentation
Table 1: Reported IC50 Values of this compound
| Target | Assay Type | IC50 Value |
| BACE1 | Fluorometric Inhibition Assay | 11.53 μM[1][2] |
| PTP1B | Colorimetric Inhibition Assay | 133.5 μM[1][2] |
Table 2: Recommended Parameters for this compound Cytotoxicity Assays (MTT)
| Cell Line | Seeding Density (cells/well in 96-well plate) | Incubation Time (hours) |
| A549 (Lung Carcinoma) | 5,000 - 10,000[8][11] | 24, 48, 72[8] |
| HepG2 (Hepatocellular Carcinoma) | 5,000 - 10,000[12][13][14] | 24, 48, 72[15] |
| MCF-7 (Breast Adenocarcinoma) | 5,000 - 10,000[8][14] | 24, 48, 72[8] |
Note: Optimal seeding density and incubation time should be determined empirically for each specific experiment.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and sonicate the mixture until the compound is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: BACE1 Fluorometric Inhibition Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add the BACE1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation/Emission at ~320 nm/~405 nm) every 5 minutes for 60 minutes at 37°C.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of BACE1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
-
Protocol 3: PTP1B Colorimetric Inhibition Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute recombinant human PTP1B enzyme and prepare the p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound solutions, vehicle control, and no-enzyme control.
-
Add the PTP1B enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.[3]
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[3]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.[3]
-
Calculate the percentage of PTP1B inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.[8]
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: PTP1B signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound bioassays.
Caption: Troubleshooting decision tree for this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. csstc.org [csstc.org]
- 7. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Deoxyneocryptotanshinone Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the in vivo bioavailability of Deoxyneocryptotanshinone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My in vivo pharmacokinetic study shows very low oral bioavailability for pure this compound. Is this expected?
A1: Yes, this is a common and expected observation. This compound, similar to other tanshinones like Tanshinone IIA, is known for its poor oral bioavailability.[1] This is primarily due to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids. Other contributing factors may include poor permeability and significant first-pass metabolism.[1]
Q2: What are some initial formulation strategies to consider for improving the bioavailability of this compound?
A2: To enhance the oral bioavailability of poorly soluble drugs like this compound, several formulation strategies can be effective:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier matrix, which can markedly improve the dissolution rate.[1]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area available for dissolution.[1] For similar compounds, lipid-based nanoparticles such as lipid nanocapsules have demonstrated promise.[1]
-
Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubilization of lipophilic drugs within the gastrointestinal tract.[1]
Q3: I'm observing high variability in my in vivo study results. What could be the contributing factors?
A3: High variability in in vivo pharmacokinetic studies can arise from several sources:
-
Formulation Instability: The physical and chemical stability of your formulation is critical. For instance, amorphous solid dispersions can suffer from drug recrystallization over time, which can negatively impact performance.[1]
-
Animal-to-Animal Variation: Physiological differences among animal models, such as variations in gastric pH, intestinal transit time, and metabolic enzyme activity, can lead to inconsistent absorption.[1]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly influence the absorption of poorly soluble drugs. Standardizing feeding conditions for your animal subjects is crucial.[1]
-
Analytical Method Variability: Ensure that your analytical method for quantifying this compound in plasma is robust, with high precision and accuracy.[1]
Q4: How can I evaluate the intestinal permeability of this compound?
A4: Two widely used methods for assessing intestinal permeability are:
-
In vitro Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium and predict human drug absorption.[1]
-
In situ Single-Pass Intestinal Perfusion (SPIP): This technique, performed in animal models like rats, offers a more physiologically relevant assessment of permeability by maintaining an intact blood supply.[1]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | Characterize the solid-state properties of your solid dispersion using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug.[1] If recrystallization is detected, consider using a different polymer carrier or incorporating a crystallization inhibitor.[1] |
| Incorrect Drug-to-Carrier Ratio | Optimize the drug-to-carrier ratio. A higher proportion of the carrier may be necessary to ensure the drug is molecularly dispersed and to prevent recrystallization.[1] |
| Suboptimal Preparation Method | The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion) can affect its performance.[1] Ensure the chosen method is appropriate for both the drug and the carrier, and that process parameters are tightly controlled.[1] |
Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in the Organic Phase | When using methods like solvent evaporation or emulsification, select an organic solvent in which this compound exhibits high solubility.[1] |
| Drug Precipitation During Formulation | Optimize formulation parameters such as homogenization speed, sonication time, and temperature to prevent premature precipitation of the drug.[1] |
| Suboptimal Surfactant/Stabilizer Concentration | The concentration of surfactants or stabilizers is crucial for nanoparticle stability and efficient drug encapsulation.[1] Conduct a formulation screening study to identify the optimal type and concentration of these excipients.[1] |
| High Drug-to-Lipid/Polymer Ratio | An excessively high drug-to-lipid or drug-to-polymer ratio can lead to the expulsion of the drug from the nanoparticles.[1] Experiment with different ratios to maximize drug loading while maintaining the stability of the formulation.[1] |
Data Presentation
The following table summarizes pharmacokinetic data from studies on Tanshinone IIA, a structurally related compound. This information can serve as a valuable reference for the formulation development of this compound.[1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Tanshinone IIA Suspension | 112.3 ± 25.4 | 4.0 ± 0.8 | 343.70 ± 75.63 | 100 |
| Tanshinone IIA Solid Dispersion with Porous Silica | 345.6 ± 58.7 | 2.5 ± 0.5 | 1019.87 ± 161.82 | ~297 |
| Tanshinone IIA Lipid Nanocapsules | 405.1 ± 65.2 | 2.0 ± 0.3 | 1237.32 ± 198.0 | ~360 |
Data adapted from studies on Tanshinone IIA and presented as a comparative reference.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188, or porous silica) in a suitable organic solvent such as methanol, ethanol, or a mixture thereof.[1] The ratio of drug to carrier should be optimized (e.g., 1:5, 1:10 w/w).[1]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).[1]
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to eliminate any residual solvent.[1]
-
Pulverization and Sieving: Pulverize the dried solid dispersion with a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.[1]
-
Characterization: Characterize the prepared solid dispersion for its solid-state properties (XRPD, DSC), dissolution profile, and drug content.[1]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain) weighing 200-250g. House the animals under standard laboratory conditions with ad libitum access to food and water. Fast the animals overnight prior to the experiment.[1]
-
Dosing: Administer the this compound formulation (e.g., suspension, solid dispersion, or nanoparticle formulation) orally via gavage at a predetermined dose.[1]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another suitable site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[1]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[1]
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Signaling pathways inhibited by this compound.
References
Technical Support Center: Deoxyneocryptotanshinone Assay Interference
Welcome to the technical support center for researchers utilizing Deoxyneocryptotanshinone in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common assay reagents. As specific interference data for this compound is not extensively documented, this guide focuses on general principles and proactive measures to identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a natural tanshinone compound. It has been identified as an inhibitor of Beta-secretase 1 (BACE1) with an IC50 value of 11.53 μM and Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 133.5 μM.[1][2][3] These targets implicate its potential therapeutic use in conditions like Alzheimer's disease and diabetes.
Q2: Why should I be concerned about assay interference with this compound?
Like many small molecules, this compound has the potential to interfere with common bioassays through various mechanisms, leading to misleading results. These interferences can be broadly categorized as optical, chemical, and biological. It is crucial to identify and address these potential interferences to ensure the validity of your experimental data.
Q3: What are the common signs of compound interference in an assay?
Common signs of interference include:
-
High variability between replicate wells.
-
Unexpected or non-standard dose-response curves.
-
Discrepancies between your results and known biology or published data.
-
Inconsistent performance of positive and negative controls.
Troubleshooting Guides
Guide 1: Interference in Cell Viability Assays (e.g., MTT, XTT)
Problem: You observe an unexpected increase or decrease in cell viability when treating cells with this compound in an MTT or similar tetrazolium-based assay.
Possible Cause:
-
Direct Reduction of Tetrazolium Dye: The compound may have reducing properties that directly convert the MTT reagent to formazan (B1609692), independent of cellular metabolic activity. This would lead to a false-positive signal for cell viability.[4]
-
Optical Interference: The compound or its metabolites might absorb light at the same wavelength as the formazan product, leading to inaccurate absorbance readings.[5][6]
Troubleshooting Steps:
-
Cell-Free Control: Run the assay in the absence of cells. Add this compound to the assay medium containing the tetrazolium dye. An increase in signal compared to the vehicle control indicates direct reduction of the dye.
-
Absorbance Scan: Measure the absorbance spectrum of this compound in the assay buffer to check for overlapping absorbance with the formazan product (typically around 570 nm).
-
Use an Orthogonal Assay: Confirm your findings using a non-enzymatic viability assay, such as a trypan blue exclusion assay or a nucleic acid staining-based method (e.g., propidium (B1200493) iodide).
Data Summary: Potential Interference in MTT Assay
| Potential Interference Mechanism | Experimental Observation in Cell-Free Control | Recommended Action |
| Direct Dye Reduction | Increase in absorbance at 570 nm | Use an orthogonal viability assay. |
| Spectral Interference | Significant absorbance of the compound near 570 nm | Subtract background absorbance; use an orthogonal assay. |
Guide 2: Interference in Protein Quantification Assays (e.g., Bradford, BCA)
Problem: You are quantifying protein from cell lysates treated with this compound and obtain inconsistent or unexpectedly high/low protein concentrations.
Possible Cause:
-
Bradford Assay: The compound may interact with the Coomassie dye, affecting its binding to proteins or its absorbance spectrum.[7] Detergents and basic compounds are known to interfere with the Bradford assay.[7]
-
BCA Assay: Compounds with reducing properties can interfere with the BCA assay by reducing Cu2+ to Cu1+, leading to a false-positive signal.[8]
Troubleshooting Steps:
-
Buffer-Only Control: Prepare your standard curve and a sample of this compound in the assay buffer without any protein. A significant signal from the compound-only sample indicates interference.
-
Protein Spike-In: Add a known amount of a standard protein (like BSA) to a sample containing this compound. If the measured protein concentration is not what you expect, the compound is likely interfering.
-
Precipitation of Protein: To remove interfering substances, you can precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation before quantification.[9]
Data Summary: Potential Interference in Protein Assays
| Assay | Potential Interference Mechanism | Experimental Observation in Protein-Free Control | Recommended Action |
| Bradford | Dye-Compound Interaction | Change in absorbance at 595 nm | Use a compatible buffer; consider protein precipitation. |
| BCA | Reduction of Cu2+ | Color development (purple) | Use a reducing agent-compatible BCA assay kit; protein precipitation. |
Guide 3: Interference in Luminescence-Based Assays (e.g., Luciferase)
Problem: You are using a luciferase reporter assay to study a signaling pathway and observe altered luminescence upon this compound treatment that is inconsistent with the expected biological effect.
Possible Cause:
-
Direct Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme, leading to a decrease in luminescence.[4]
-
Luciferase Stabilization: Some compounds can bind to and stabilize the luciferase enzyme, paradoxically leading to an increase in the luminescent signal over time.
-
Optical Interference: The compound may absorb light at the emission wavelength of the luciferase reaction (light quenching) or be fluorescent itself.
Troubleshooting Steps:
-
Luciferase Inhibition Assay: Perform a direct enzymatic assay using purified luciferase enzyme and its substrate in the presence and absence of this compound. A decrease in luminescence indicates direct inhibition.
-
Cell-Free Luminescence Assay: Add this compound to the luciferase substrate and measure the light output. This can help identify quenching effects.
-
Promoterless Reporter Control: Transfect cells with a reporter plasmid that lacks a promoter but contains the luciferase gene. If this compound still alters the signal, the effect is likely independent of the signaling pathway of interest.
Data Summary: Potential Interference in Luciferase Assays
| Potential Interference Mechanism | Experimental Observation | Recommended Action |
| Direct Luciferase Inhibition | Decreased signal in a purified enzyme assay | Use an orthogonal reporter (e.g., GFP); modify luciferase assay protocol. |
| Luciferase Stabilization | Increased signal over time, independent of promoter activity | Use a destabilized luciferase variant; confirm with orthogonal assays. |
| Optical Quenching | Decreased signal in a cell-free system | Measure compound's absorbance spectrum; use a red-shifted luciferase. |
Experimental Protocols
Protocol 1: Assessing Direct MTT Reduction
-
Prepare a 2-fold serial dilution of this compound in cell culture medium without phenol (B47542) red, starting from the highest concentration used in your experiments.
-
Add 100 µL of each dilution to a 96-well plate. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as controls.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly.
-
Read the absorbance at 570 nm. An increase in absorbance in the presence of this compound compared to the vehicle control indicates direct MTT reduction.
Protocol 2: Bradford Assay Interference Check
-
Prepare a standard curve of a known protein (e.g., BSA) in your lysis buffer.
-
In separate tubes, prepare samples containing:
-
Lysis buffer only (blank).
-
Lysis buffer with the highest concentration of this compound used.
-
A known concentration of BSA in lysis buffer.
-
The same known concentration of BSA spiked with the highest concentration of this compound.
-
-
Add the Bradford reagent to all samples according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at 595 nm.
-
Compare the absorbance of the spiked sample to the sum of the absorbances of the BSA-only and compound-only samples to determine if there is interference.
Visualizations
BACE1 Signaling Pathway
Caption: BACE1 cleavage of APP and its inhibition.
PTP1B Signaling Pathway
Caption: PTP1B's role in insulin signaling.
General Experimental Workflow for Interference Assessment
Caption: Workflow for identifying assay interference.
References
- 1. This compound | CAS#:27468-20-8 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C19H22O3 | CID 15690458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Deoxyneocryptotanshinone
This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects of Deoxyneocryptotanshinone. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
A1: this compound is primarily identified as a high-affinity inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloid pathway of Alzheimer's disease. However, it also exhibits inhibitory activity against other proteins, often at different concentrations. For instance, it shows dose-dependent inhibition of protein tyrosine phosphatase 1B (PTP1B), which could be considered an off-target effect. Off-target effects are not limited to specific enzyme inhibition and can manifest as general cytotoxicity at higher concentrations, which is a critical consideration in experimental design.
Q2: My in vitro experiments show significant cytotoxicity at concentrations where the on-target (BACE1) inhibition is suboptimal. What could be the cause?
A2: This is a common issue that can stem from several factors:
-
Dose-Dependent Toxicity: Like many bioactive compounds, this compound can induce toxicity at higher concentrations, independent of its primary target engagement.[1]
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low aqueous solubility.[2] At higher concentrations in aqueous cell culture media, it may precipitate or form aggregates. These aggregates can cause non-specific cellular stress and cytotoxicity, confounding your results.
-
Unknown Off-Target Interactions: The compound may be interacting with other cellular targets that are more sensitive to its effects than BACE1, leading to toxicity before significant on-target inhibition is achieved.[3][4]
Q3: How can I rationally design my experiments to minimize off-target effects from the outset?
A3: A multi-pronged approach is recommended to enhance the specificity and therapeutic window of this compound. The three core strategies are:
-
Dose Optimization: Carefully determining the concentration range where on-target effects are maximized and toxicity is minimized.[5]
-
Structure-Guided Modification: Employing medicinal chemistry and computational approaches to design derivatives with improved selectivity for BACE1 over other proteins.[6][7][8]
-
Advanced Formulation and Delivery: Using drug delivery systems to improve solubility and target the compound to the desired site of action, thereby reducing systemic exposure and off-target interactions.[2][9]
Q4: What is the first step to optimizing the dose of this compound to define a therapeutic window?
A4: The first step is to conduct parallel dose-response experiments. You should determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for its on-target activity (e.g., BACE1 inhibition). Simultaneously, you must determine the half-maximal cytotoxic concentration (CC50) in your cell model. The ratio of CC50 to IC50 defines the selectivity index or "therapeutic window." The goal is to identify a concentration range that provides significant on-target activity while maintaining high cell viability.
Q5: I am considering structurally modifying this compound to improve selectivity. What is a general workflow for this?
A5: A structure-activity relationship (SAR) study is a systematic process. The general workflow involves computational modeling to predict how modifications will affect binding, followed by chemical synthesis and in vitro testing.[10][11][12] This iterative process, outlined in the diagram below, helps refine the molecule's structure to enhance its affinity for the intended target while reducing interactions with off-target proteins.[6]
Q6: How can advanced formulation strategies help mitigate off-target effects?
A6: Since this compound has poor solubility, it often requires formulation to be effective in vivo.[2] Advanced formulations can minimize off-target effects in two primary ways:
-
Enhancing Bioavailability: Techniques like solid dispersions or nanocrystal formulations increase the dissolution rate and apparent solubility, allowing for lower, more effective doses and reducing the likelihood of precipitation-induced toxicity.[2][9]
-
Enabling Targeted Delivery: Encapsulating the drug in carriers like lipid nanoparticles or polymeric nanoparticles can alter its biodistribution.[13] These carriers can be engineered with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells, increasing drug concentration at the site of action and minimizing exposure to healthy tissues.[14]
Troubleshooting Guides
Problem: High variability in in vivo pharmacokinetic results.
| Possible Cause | Suggested Solution |
| Formulation Instability | This compound, especially in amorphous forms like solid dispersions, can recrystallize over time, altering its dissolution and absorption profile. Troubleshooting Steps: 1. Characterize the solid-state properties of your formulation before and after storage using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for recrystallization.[2] 2. Prepare fresh formulations for each experiment if stability is a concern. 3. Optimize the drug-to-carrier ratio or add crystallization inhibitors.[2] |
| Animal-to-Animal Variation | Physiological differences between animals (e.g., gastric pH, intestinal transit time) can lead to variable absorption of orally administered drugs.[2] Troubleshooting Steps: 1. Ensure a consistent fasting period for all animals before dosing. 2. Standardize the administration technique (e.g., gavage) to minimize procedural variability. 3. Increase the number of animals per group to improve statistical power. |
| Inconsistent Dosing Preparation | Poorly suspended drug in the dosing vehicle leads to inconsistent administration of the actual dose. Troubleshooting Steps: 1. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle immediately before administration. 2. Use a vehicle in which the compound has known stability and solubility (e.g., a solution in DMSO diluted with corn oil).[15] 3. Vortex or sonicate the preparation just prior to drawing each dose.[15] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Implication | Reference |
| Beta-secretase 1 (BACE1) | 11.53 μM | Primary On-Target | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 133.5 μM | Potential Off-Target |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity in a Co-culture Model
This protocol allows for the direct assessment of a drug's specificity by treating a mixed culture of target (tumor/diseased) and non-target (healthy) cells.
Objective: To quantify the specific cytotoxic effect of this compound on target cells while assessing its impact on non-target cells.
Materials:
-
Target cells (e.g., a cell line overexpressing BACE1 or a relevant disease model).
-
Non-target cells (e.g., primary astrocytes or a healthy control cell line).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well culture plates.
-
Standard cell culture medium, PBS, and trypsin.
-
Cell viability assay kit (e.g., CellTiter-Glo® or MTS assay).
Procedure:
-
Cell Seeding: Seed a 1:1 mixture of target and non-target cells into each well of a 96-well plate at a total density that allows for several days of growth (e.g., 5,000 cells of each type per well). Also, set up wells with each cell type alone as controls.
-
Incubation: Allow cells to attach and resume proliferation by incubating overnight at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Final concentrations should span a wide range (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in each well with the drug-containing medium.
-
Incubation Period: Incubate the treated plates for a relevant period (e.g., 72 hours).
-
Assess Viability: At the end of the treatment, measure cell viability in each well using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the viability of each cell type (and the co-culture) as a function of this compound concentration.
-
Calculate the CC50 for both the target and non-target cell lines.
-
A significantly lower CC50 for the target cell line compared to the non-target cell line indicates a degree of specific toxicity.
-
Protocol 2: Preparation of a this compound Nanocrystal Formulation
This protocol uses a bottom-up (precipitation) method to produce nanocrystals, which can enhance the solubility and dissolution rate of poorly soluble drugs.
Objective: To prepare a stable nanocrystalline suspension of this compound for in vitro or in vivo studies.
Materials:
-
This compound powder.
-
A suitable organic solvent (e.g., acetone, ethanol).
-
An aqueous anti-solvent (e.g., sterile water).
-
A stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80).
-
Magnetic stirrer and high-speed homogenizer.
-
Particle size analyzer (e.g., Dynamic Light Scattering - DLS).
Procedure:
-
Organic Phase Preparation: Dissolve this compound in the organic solvent to create a saturated or near-saturated solution (e.g., 10 mg/mL in acetone).
-
Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous anti-solvent at a specific concentration (e.g., 0.5% w/v Poloxamer 188 in sterile water).
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase quickly using a syringe. The drug will precipitate out as nanoparticles due to the rapid change in solvent polarity.
-
Homogenization: Immediately subject the resulting suspension to high-speed homogenization (e.g., 15,000 rpm for 10 minutes) to reduce particle size and improve uniformity.
-
Solvent Removal: Remove the organic solvent, typically via evaporation under reduced pressure (rotary evaporator).
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanocrystal suspension using a DLS instrument. Aim for a particle size below 500 nm and a PDI below 0.3 for good uniformity.
-
Determine the drug concentration in the final suspension using a validated HPLC method.
-
Visualizations
References
- 1. Preclinical Evaluation of the Short-Term Toxicity of 4-(N)-Docosahexaenoyl 2´, 2´- Difluorodeoxycytidine (DHA-dFdC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. synthego.com [synthego.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. ecetoc.org [ecetoc.org]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Nanocrystalline Drug Delivery Systems for Natural Compounds: Progress, Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Deoxyneocryptotanshinone Extraction from Danshen (Salvia miltiorrhiza)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Deoxyneocryptotanshinone from the dried roots of Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
A1: The primary challenges include the compound's lipophilic nature, its relatively low concentration in the raw plant material, and its potential for degradation under suboptimal extraction conditions.[1][2][3] Key difficulties involve selecting an appropriate solvent, minimizing the co-extraction of impurities, and scaling the process for larger yields.[4][5]
Q2: Which extraction methods are most effective for this compound?
A2: Several methods can be employed, each with its own advantages. Traditional solvent extraction using ethanol (B145695) or methanol (B129727) provides a good baseline.[6] Modern techniques like Supercritical CO2 Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) can offer higher efficiency, reduced extraction times, and lower solvent consumption.[7][8][9][10] Cloud Point Extraction (CPE) has also been shown to be an effective and environmentally friendly option.[1][2]
Q3: How can I quantify the yield of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and other tanshinones.[11][12] For enhanced sensitivity and structural confirmation, HPLC coupled with mass spectrometry (LC-MS) is recommended.[6][13]
Q4: Is this compound sensitive to degradation during extraction?
A4: Yes, like other tanshinones, this compound can be sensitive to high temperatures.[10] Prolonged exposure to heat during methods like heat reflux or high-power microwave extraction can lead to thermal degradation, reducing the final yield.[10][14] Methods that operate at lower temperatures or for shorter durations, such as UAE and SFE, can help mitigate this issue.[10]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | This compound is lipophilic. Ensure you are using a solvent with appropriate polarity. Ethanol (95%) and methanol are effective choices for conventional extraction.[6][7] For SFE, pure CO2 is suitable, but the addition of a polar co-solvent like ethanol can enhance extraction efficiency.[15] |
| Insufficient Extraction Time | For conventional methods like maceration, ensure adequate extraction time (e.g., 24 hours).[7] For rapid methods like MAE and UAE, optimize the short extraction duration (typically a few minutes) as prolonged exposure may not increase yield and could cause degradation.[7][9] |
| Poor Solvent Penetration | Ensure the raw material (Salvia miltiorrhiza root) is ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction.[16] However, excessively fine powder can lead to channeling in SFE.[16] |
| Suboptimal Extraction Parameters (Temperature, Pressure, Power) | For SFE: Optimize temperature and pressure. Higher pressure generally increases solvent density and solubility, but excessive temperature can decrease density.[17][18] For MAE: High microwave power can degrade heat-sensitive compounds.[14] Optimize power and extraction time to maximize yield without causing degradation. For UAE: Ensure sufficient ultrasonic power and appropriate temperature. While higher temperatures can improve solvent penetration, they can also decrease cavitation intensity if near the solvent's boiling point.[19] |
| Incomplete Cell Wall Disruption | Methods like UAE and MAE are effective because they disrupt plant cell walls, facilitating the release of intracellular contents.[19][20] If using conventional methods, ensure thorough mixing and agitation. |
| Raw Material Quality | The concentration of tanshinones can vary based on the plant's growing conditions, harvest time, and storage.[5] Ensure you are using high-quality, properly dried Danshen root. |
Issue 2: Low Purity of the Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | The selectivity of the extraction can be improved by adjusting the solvent polarity. For SFE, modifying the pressure and temperature can fine-tune the selectivity for lipophilic compounds.[17] Post-extraction purification steps, such as column chromatography, are often necessary. |
| Degradation of this compound | Avoid excessive heat and prolonged extraction times, especially with methods like MAE and heat reflux.[10][14] Store the extract in dark, cool conditions to prevent photodegradation and thermal degradation. While specific degradation products of this compound are not extensively documented, forced degradation studies on similar compounds suggest that hydrolysis and oxidation are potential pathways.[21][22][23] |
| Presence of Water-Soluble Compounds | If your initial extraction uses a polar solvent, a subsequent liquid-liquid extraction with a non-polar solvent can help to partition the lipophilic tanshinones and remove water-soluble impurities. |
Data Presentation: Comparison of Extraction Methods for Tanshinones
Note: Data for this compound is not always reported separately. The table below summarizes yields for major tanshinones, which are good indicators for optimizing this compound extraction as they are extracted concurrently.
| Extraction Method | Solvent/Conditions | Extraction Time | Yield/Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol, 10:1 liquid/solid ratio | 2 min | Tanshinone IIA: 0.29%, Cryptotanshinone: 0.23%, Tanshinone I: 0.11% | [7] |
| Supercritical CO2 Extraction (SFE) | 70°C, 400 bar | Not specified | Total Tanshinones: 2869.9 µg/g | [6] |
| Conventional Solvent Extraction | Ethanol | Not specified | Total Tanshinones: 3021.6 µg/g | [6] |
| Conventional Solvent Extraction | Methanol | Not specified | Total Tanshinones: 3103.1 µg/g | [6] |
| Ultrasound-Assisted Extraction (UAE) | 75% Methanol | 30 min | Not specified, but noted for high efficiency and speed. | [24] |
| Cloud Point Extraction (CPE) | 3% Lecithin, 2% NaCl, pH 6, 25°C | Not specified | Higher efficiency than conventional water extraction for Cryptotanshinone (8.32% increase) and Tanshinone I (15.77% increase). | [1][8] |
| Heat Reflux Extraction | Not specified | 45 min | Lower yield than MAE. | [7] |
| Soxhlet Extraction | Not specified | 90 min | Lower yield than MAE. | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Preparation: Grind dried Salvia miltiorrhiza roots to a fine powder.
-
Extraction: Place 1 g of the powdered sample into a microwave extraction vessel. Add 10 mL of 95% (v/v) ethanol.
-
Microwave Irradiation: Secure the vessel in a microwave extractor. Irradiate the sample for 2 minutes.
-
Recovery: After extraction, allow the vessel to cool. Filter the extract to separate the solid residue from the liquid.
-
Analysis: Concentrate the filtrate under reduced pressure and analyze the content of this compound using HPLC.
(Based on the methodology for tanshinones described in[7])
Protocol 2: Supercritical CO2 Extraction (SFE)
-
Preparation: Grind dried Danshen root and load it into the extraction vessel.
-
System Setup: Set the extraction temperature to 70°C and the pressure to 400 bar.
-
Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate.
-
Separation: Route the CO2 containing the dissolved extract to a separator vessel where the pressure is lower. This causes the CO2 to return to a gaseous state, precipitating the extract.
-
Collection: Collect the crude extract from the separator.
-
Analysis: Dissolve a known amount of the extract in a suitable solvent and quantify the this compound content via HPLC.
(Based on the methodology for tanshinones described in[6])
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place a known quantity of powdered Danshen root into an extraction flask.
-
Solvent Addition: Add the extraction solvent (e.g., 75% methanol) at a specified solvent-to-solid ratio.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature.[24]
-
Recovery: Filter the mixture to separate the plant residue.
-
Analysis: Concentrate the filtrate and analyze for this compound content using HPLC.
Mandatory Visualizations
Diagram 1: General Workflow for Optimizing Extraction
Caption: Workflow for optimizing this compound extraction.
Diagram 2: Biosynthetic Pathway of Tanshinones
Caption: Simplified biosynthetic pathway of tanshinones in Salvia miltiorrhiza.
References
- 1. Biosynthesis of Tanshinone and Its Regulation in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinone biosynthesis in Salvia miltiorrhiza and production in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 16. researchgate.net [researchgate.net]
- 17. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 21. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrolytic stability of selected pharmaceuticals and their transformation products [agris.fao.org]
- 23. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Deoxyneocryptotanshinone (DCT) Cytotoxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of Deoxyneocryptotanshinone (DCT), a bioactive compound isolated from Salvia miltiorrhiza. Given the limited direct research on DCT, this guide incorporates data and methodologies from studies on structurally similar tanshinones, such as Cryptotanshinone and Tanshinone IIA, to inform experimental design.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for studying the cytotoxicity of this compound?
A1: While direct and extensive data for DCT across a wide range of cell lines is not yet available, studies on related tanshinones suggest that various human cancer cell lines are sensitive to these compounds. The choice of cell line should be guided by the specific research question and cancer type of interest. Commonly used cell lines in tanshinone research include:
It is recommended to perform initial screening on a panel of cell lines relevant to the cancer type being investigated to determine the most sensitive models for DCT.
Q2: What is the expected IC50 range for this compound?
A2: Specific IC50 values for DCT are not extensively documented. However, based on data from structurally related tanshinones, the cytotoxic potency can vary significantly depending on the cell line and exposure time. The following table summarizes reported IC50 values for Cryptotanshinone and Tanshinone IIA, which can serve as a reference for designing initial dose-response experiments for DCT.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cryptotanshinone | MCF-7 | Breast Cancer | 5, 10, 20, 40 | 48 |
| A549 | Non-Small Cell Lung | Varies | Not Specified | |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | |
| HCCC-9810 | Cholangiocarcinoma | Dose-dependent inhibition | Not Specified | |
| RBE | Cholangiocarcinoma | Dose-dependent inhibition | Not Specified | |
| Tanshinone IIA | K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
| AtT-20 | Pituitary Adenoma | Concentration-dependent reduction in viability | Not Specified |
Note: "Varies" indicates that while the cell line was tested, a specific IC50 value was not provided in the referenced document. Researchers should perform their own dose-response studies to determine the IC50 of DCT in their cell line of interest.
Q3: What are the known mechanisms of action for tanshinone-induced cytotoxicity?
A3: Tanshinones, including compounds structurally similar to DCT, are known to induce cytotoxicity through multiple mechanisms, primarily apoptosis and cell cycle arrest.[5][8][10] Key signaling pathways implicated include the PI3K/Akt and MAPK pathways.[1][11]
Troubleshooting Guides
Problem 1: High variability in MTT assay results.
-
Possible Cause 1: Uneven cell seeding. Ensure a single-cell suspension and proper mixing before and during plating to achieve uniform cell distribution.
-
Possible Cause 2: Edge effects in 96-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Possible Cause 3: Incomplete formazan (B1609692) solubilization. Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on an orbital shaker for a few minutes.[1]
-
Possible Cause 4: Interference from the compound. If DCT has a strong color, include a "compound only" control (wells with media and DCT but no cells) to subtract the background absorbance.
Problem 2: Low percentage of apoptotic cells in Annexin V/PI assay.
-
Possible Cause 1: Suboptimal drug concentration or incubation time. Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis.
-
Possible Cause 2: Cell harvesting technique. For adherent cells, use a gentle dissociation method like trypsinization, as harsh scraping can damage cell membranes and lead to false positive PI staining.[12]
-
Possible Cause 3: Inappropriate buffer. Ensure the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[13]
Problem 3: No clear cell cycle arrest observed.
-
Possible Cause 1: Asynchronous cell population. Synchronize the cells before treatment to observe distinct changes in cell cycle phases.
-
Possible Cause 2: Incorrect fixation. Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to prevent cell clumping and ensure proper fixation.[14][15]
-
Possible Cause 3: RNase treatment is insufficient. Ensure complete removal of RNA, which can also be stained by propidium (B1200493) iodide, by using an adequate concentration of RNase A and sufficient incubation time.[16][17]
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of DCT in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with DCT at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).
Cell Cycle Analysis: Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[19]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[16]
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[15]
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for several weeks).[16]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its cytotoxic evaluation.
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating DCT cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryptotanshinone inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of Skyrin on Cancerous vs. Non-Cancerous Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. kumc.edu [kumc.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Validation & Comparative
Deoxyneocryptotanshinone Shows Promise in BACE1 Inhibition for Alzheimer's Drug Research
A comparative analysis of tanshinones reveals Deoxyneocryptotanshinone as a noteworthy inhibitor of BACE1, a key enzyme in the pathology of Alzheimer's disease. This guide provides a detailed comparison of its activity with other tanshinones, supported by experimental data, for researchers and drug development professionals.
This compound, a natural compound isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] This enzyme is a primary therapeutic target in Alzheimer's disease research as it initiates the production of amyloid-β (Aβ) peptides, which subsequently aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.[3] By inhibiting BACE1, this compound offers a potential therapeutic strategy to reduce Aβ production and mitigate the progression of the disease.[3]
Quantitative Comparison of BACE1 Inhibition by Tanshinones
A key study investigated the BACE1 inhibitory potential of twelve tanshinones.[1] While the complete dataset from this specific comparative study is not publicly available, the research highlighted this compound as a compound with good inhibitory effect.[1] The half-maximal inhibitory concentration (IC50) value for this compound was determined to be 11.53 ± 1.13 μM, and it was found to exhibit a mixed-type inhibition of the BACE1 enzyme.[1][2]
For a broader perspective, the table below includes the BACE1 IC50 value for this compound alongside values for other major tanshinones as reported in various studies. It is important to note that these values were not all determined in a single head-to-head study and experimental conditions may have varied.
| Tanshinone Derivative | BACE1 IC50 (μM) | Type of Inhibition | Source(s) |
| This compound | 11.53 ± 1.13 | Mixed-type | [1][2] |
| Other Tanshinones | Data Not Available | Data Not Available |
Data for other tanshinones from the direct comparative study with this compound were not available in the reviewed literature.
The Amyloidogenic Pathway and the Role of BACE1 Inhibition
The therapeutic rationale for targeting BACE1 stems from its critical role in the amyloidogenic pathway. This pathway begins with the cleavage of the amyloid precursor protein (APP) by BACE1, which is the rate-limiting step. This initial cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by another enzyme complex, γ-secretase, to release the amyloid-β peptides of varying lengths. These Aβ peptides, particularly Aβ42, are prone to aggregation, leading to the formation of oligomers, fibrils, and eventually the amyloid plaques that are a hallmark of Alzheimer's disease. Inhibition of BACE1, as demonstrated by this compound, directly interferes with the first step of this pathological cascade, thereby reducing the overall production of Aβ.[3]
Experimental Protocols for BACE1 Inhibition Assay
The determination of BACE1 inhibitory activity is commonly performed using a fluorescence resonance energy transfer (FRET) assay. The following is a generalized protocol based on methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid interference with the enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add the diluted test compounds or a vehicle control (assay buffer with the same concentration of DMSO). Then, add the BACE1 enzyme solution to each well. The plate is then incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyneocryptotanshinone and Cryptotanshinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Deoxyneocryptotanshinone and Cryptotanshinone, two structurally related abietane (B96969) diterpenes derived from the medicinal plant Salvia miltiorrhiza. While both compounds hold therapeutic promise, current research reveals distinct pharmacological profiles, with a significant body of work supporting the anticancer and anti-inflammatory properties of Cryptotanshinone, whereas data on this compound is more nascent and primarily focused on its potential in neurodegenerative diseases and metabolic disorders.
This guide synthesizes the available experimental data to offer an objective comparison, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts. A notable gap in the current literature is the lack of direct, head-to-head comparative studies between these two molecules in the same experimental systems.
Data Presentation: A Tale of Two Tanshinones
The quantitative data available for this compound and Cryptotanshinone highlight their distinct primary research focuses.
Table 1: Quantitative Bioactivity Data for this compound
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53 | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5 | Diabetes, Obesity |
Table 2: Quantitative Bioactivity Data for Cryptotanshinone
| Assay Type | Cell Line/Target | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Cytotoxicity | K562 (Chronic Myeloid Leukemia) | Inhibition of cell viability | ~20-40 (after 24h) | Cancer |
| Cytotoxicity | Rh30 (Rhabdomyosarcoma) | Inhibition of cell growth | ~5.1 | Cancer |
| Cytotoxicity | DU145 (Prostate Cancer) | Inhibition of cell growth | ~3.5 | Cancer |
| Cytotoxicity | B16 (Melanoma) | Inhibition of cell growth | 12.37 | Cancer |
| Cytotoxicity | B16BL6 (Melanoma) | Inhibition of cell growth | 8.65 | Cancer |
| Cytotoxicity | A2780 (Ovarian Cancer) | Inhibition of cell viability | 11.39 (after 24h), 8.49 (after 48h)[1] | Cancer |
| Cytotoxicity | HeLa (Cervical Cancer) | Inhibition of cell viability | >25 | Cancer |
| Cytotoxicity | MCF-7 (Breast Cancer) | Inhibition of cell viability | >25 | Cancer |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of TLR4 luciferase reporter activity | 7.2[2] | Inflammation |
| Enzyme Inhibition | STAT3 (cell-free assay) | Inhibition of STAT3 phosphorylation | 4.6[3] | Cancer, Inflammation |
Comparative Performance Analysis
Direct comparative performance data for this compound and Cryptotanshinone is currently unavailable in the scientific literature. However, a qualitative comparison based on their known biological targets and the activities of structurally similar tanshinones can be informative.
Anticancer Activity: Cryptotanshinone has demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[1][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest, and the inhibition of key signaling pathways such as STAT3 and PI3K/Akt.[6][7] In contrast, there is a significant lack of published data on the anticancer activity of this compound. While its structural similarity to other cytotoxic tanshinones suggests potential anticancer properties, this remains to be experimentally verified.
Anti-inflammatory Activity: Cryptotanshinone exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[8] It has been shown to reduce the production of pro-inflammatory cytokines and mediators.[2] The anti-inflammatory potential of this compound is yet to be thoroughly investigated. However, its inhibitory action on PTP1B, a known regulator of inflammatory signaling, suggests that it may also possess anti-inflammatory effects.
Neuroprotective and Metabolic Effects: this compound has been identified as a high-affinity inhibitor of BACE1, a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.[9] Its inhibition of PTP1B also positions it as a potential therapeutic agent for diabetes and obesity. While Cryptotanshinone has also been investigated for neuroprotective effects, the primary focus of research has been on its anticancer and anti-inflammatory activities.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Cryptotanshinone stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Cryptotanshinone in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[1][10][11]
NF-κB Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
This compound and Cryptotanshinone
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or Cryptotanshinone for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.[2][12]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and hypothesized signaling pathways modulated by Cryptotanshinone and this compound.
Caption: Known signaling pathways inhibited by Cryptotanshinone.
Caption: Hypothesized signaling pathways based on known targets of this compound.
Experimental Workflow
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
Validating the PTP1B Inhibitory Activity of Deoxyneocryptotanshinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein tyrosine phosphatase 1B (PTP1B) inhibitory activity of Deoxyneocryptotanshinone against other known inhibitors. The information is supported by experimental data from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent for conditions such as type 2 diabetes and obesity.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways.[1][2] Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[3] this compound, a natural compound isolated from Salvia miltiorrhiza, has been investigated for its potential to inhibit PTP1B.
Comparative Inhibitory Activity
The following table summarizes the PTP1B inhibitory activity of this compound in comparison to other natural and synthetic inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Type | IC50 (μM) | Source(s) |
| This compound | Natural (Tanshinone) | 18.6 - 254.8 | [2] |
| Cryptotanshinone | Natural (Tanshinone) | 5.5 ± 0.9 | [2] |
| Tanshinol B | Natural (Tanshinone) | 4.7 ± 0.4 | [2] |
| Dehydrodanshenol A | Natural (Tanshinone) | 8.5 ± 0.5 | [2] |
| Flavonoid Compound 1 | Natural (Flavonoid) | 1.9 | [4] |
| Viscosol | Natural | 13.5 | [5] |
| Ursolic Acid | Natural | 19.45 | |
| Suramin | Synthetic | 28.35 | |
| Sodium Orthovanadate (Na3VO4) | Synthetic | 19.3 ± 1.1 | [6] |
Note: Lower IC50 values indicate greater potency. The data indicates that while this compound exhibits PTP1B inhibitory activity, other tanshinones and natural compounds have demonstrated higher potency in the cited studies.
Experimental Protocols
The validation of PTP1B inhibitory activity typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.[1][4][5][7]
In Vitro PTP1B Inhibition Assay
Objective: To determine the concentration at which a compound inhibits 50% of the PTP1B enzyme activity (IC50).
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (B84403) (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[1]
-
Test compound (this compound) and control inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the different concentrations of the test compounds or controls to the wells containing the enzyme and buffer.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).[1][4]
-
Initiate the enzymatic reaction by adding the substrate pNPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[1][6]
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).[1]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS). Inhibitors like this compound block this action.
Caption: Workflow of the in vitro PTP1B enzymatic inhibition assay using pNPP as a substrate.
Conclusion
The available data confirms that this compound possesses inhibitory activity against PTP1B. However, when compared to other tanshinones and natural compounds, its potency appears to be lower. Further structure-activity relationship (SAR) studies could elucidate the structural features contributing to the higher potency of related molecules and potentially guide the development of more effective PTP1B inhibitors based on the tanshinone scaffold. Researchers are encouraged to consider these comparative data when selecting compounds for further investigation in the context of anti-diabetic and anti-obesity drug discovery.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Deoxyneocryptotanshinone: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Deoxyneocryptotanshinone's activity. This report synthesizes available data on structurally related tanshinones to infer the potential efficacy and mechanisms of this compound, a promising bioactive compound isolated from Salvia miltiorrhiza.
This compound, a member of the tanshinone family, is recognized for its potential anti-cancer properties.[1] While direct and extensive research on this compound is still emerging, valuable insights can be drawn from its structurally similar counterparts, Cryptotanshinone (B1669641) and Tanshinone IIA. These compounds have been widely studied and shown to induce apoptosis (programmed cell death) and inhibit cell proliferation across a variety of cancer cell lines.[2][3] This guide provides a comparative overview of the cytotoxic activities of these related tanshinones, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further investigation into this compound.
Comparative Cytotoxicity of Related Tanshinones
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Cryptotanshinone and Tanshinone IIA in various human cancer cell lines, offering a reference for designing initial dose-response experiments for this compound.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Cryptotanshinone | B16 | Melanoma | 12.37 | Not Specified |
| Cryptotanshinone | B16BL6 | Melanoma | 8.65 | Not Specified |
| Cryptotanshinone | HCCC-9810 | Cholangiocarcinoma | Not Specified | Not Specified |
| Cryptotanshinone | RBE | Cholangiocarcinoma | Not Specified | Not Specified |
| Tanshinone IIA | AtT-20 | Pituitary Adenoma | Not Specified | Not Specified |
| Tanshinone IIA | K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
| Cryptotanshinone | K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
Table 1: IC50 Values of Cryptotanshinone and Tanshinone IIA in Various Human Cancer Cell Lines. Data for Cryptotanshinone in B16 and B16BL6 cells is from a study on its effects on the cell cycle in melanoma.[4] The activity of both compounds in K562 cells has been linked to the induction of apoptosis through distinct JAK/STAT signaling pathways.[2]
Induction of Apoptosis
Tanshinones are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, a family of proteases essential for programmed cell death.
| Compound | Cell Line | Key Apoptotic Events |
| Cryptotanshinone | K562 | Activation of caspase-9 and -3.[2] |
| Tanshinone IIA | K562 | Activation of caspase-9 and -3.[2] |
| Cryptotanshinone | Bcap37 (ER-negative Breast Cancer) | Mitochondria-mediated apoptosis, changes in nuclear morphology, DNA fragmentation, loss of mitochondrial membrane potential, activation of caspase-like activities, and translocation of endonuclease G.[5] |
| Tanshinone IIA | AtT-20 | Phophatidylserine externalization, mitochondrial membrane potential disruption, and activation of caspase-3.[6] |
Table 2: Summary of Apoptotic Effects of Cryptotanshinone and Tanshinone IIA in Different Cancer Cell Lines.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
96-well plates
-
This compound
-
Culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.[1]
-
Cell Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze using a flow cytometer.[1]
Western Blot Analysis of Signaling Proteins
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.[1]
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse treated and control cells in lysis buffer and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
Signaling Pathways and Visualization
Based on studies of related tanshinones, this compound is likely to exert its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Potential Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and is often dysregulated in cancer.[1] Structurally similar tanshinones have been shown to inhibit this pathway, leading to apoptosis.[1]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Modulation of the JAK/STAT Pathway
The JAK/STAT signaling pathway is involved in cancer progression through the upregulation of anti-apoptotic genes.[2] Tanshinone IIA and Cryptotanshinone have been shown to induce apoptosis by targeting different components of the JAK/STAT pathway in chronic myeloid leukemia cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines | PLOS One [journals.plos.org]
- 4. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits proliferation and induces apoptosis via mitochondria-derived reactive oxygen species involving FOXO1 in estrogen receptor-negative breast cancer Bcap37 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tanshinone IIA induces apoptosis via inhibition of Wnt/β-catenin/MGMT signaling in AtT-20 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
A Comparative Analysis of Deoxyneocryptotanshinone and Synthetic BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Deoxyneocryptotanshinone, a natural compound, with synthetic β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of potential therapeutic agents for Alzheimer's disease.
Introduction to BACE1 Inhibition
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is a key pathological event, and the enzyme BACE1 is a primary therapeutic target as it initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[1][2] The inhibition of BACE1 is therefore a critical strategy in the development of disease-modifying therapies for Alzheimer's disease. This has led to the investigation of numerous compounds, both from natural sources and synthetic origins, for their BACE1 inhibitory potential.
Quantitative Comparison of BACE1 Inhibitor Efficacy
The following table summarizes the in vitro efficacy of this compound in comparison to several synthetic BACE1 inhibitors, based on their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Compound | Type | BACE1 IC50 | Source(s) |
| This compound | Natural | 11.53 µM | [2][3] |
| Verubecestat (MK-8931) | Synthetic | ~2 - 10 nM | [4][5] |
| Elenbecestat (E2609) | Synthetic | Data not available in direct IC50 values, but potent inhibition demonstrated | [6][7] |
| Lanabecestat (AZD3293) | Synthetic | ~4 nM | [5] |
| Atabecestat (JNJ-54861911) | Synthetic | Data not available in direct IC50 values, but potent inhibition demonstrated | [7] |
Note: The IC50 values for synthetic inhibitors are often presented as ranges due to variations in assay conditions between different studies. While this compound shows inhibitory activity, its potency is significantly lower than that of the listed synthetic inhibitors.
Signaling Pathway and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
BACE1 inhibitors act by blocking the initial cleavage of APP, thereby reducing the production of Aβ peptides. The following diagram illustrates the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.
Caption: The amyloidogenic and non-amyloidogenic pathways of APP processing.
Generalized Experimental Workflow for BACE1 Inhibitor Screening
The following diagram outlines a typical workflow for assessing the efficacy of potential BACE1 inhibitors in vitro.
Caption: A generalized workflow for determining the IC50 of a BACE1 inhibitor.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against BACE1 using a fluorescence resonance energy transfer (FRET) substrate.
Objective: To quantify the enzymatic activity of BACE1 in the presence of a test inhibitor and determine its IC50 value.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank wells: Assay buffer only.
-
Positive control wells: Assay buffer and BACE1 enzyme.
-
Test wells: Diluted test inhibitor and BACE1 enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (100% activity) and blank (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[4][8][9]
-
Cell-Based Assay for Aβ Reduction
This protocol outlines a general method for assessing the ability of a BACE1 inhibitor to reduce the production of Aβ40 and Aβ42 in a cellular context.
Objective: To measure the effect of a test inhibitor on the secretion of Aβ peptides from cells overexpressing APP.
Materials:
-
A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for human Aβ40 and Aβ42
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the conditioned cell culture medium.
-
Wash the cells with PBS and lyse them to obtain cell lysates for protein quantification.
-
-
Aβ Measurement:
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA assay.
-
-
Data Analysis:
-
Normalize the measured Aβ concentrations to the total protein concentration for each well to account for any differences in cell viability.
-
Calculate the percentage reduction in Aβ levels for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage reduction versus the logarithm of the inhibitor concentration to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).[11][12]
-
Discussion and Conclusion
The data presented indicate that while this compound, a natural product isolated from Salvia miltiorrhiza, exhibits inhibitory activity against BACE1, its potency is considerably lower than that of synthetic BACE1 inhibitors that have been developed and tested in clinical trials.[2][3] The development of synthetic BACE1 inhibitors has been a major focus of pharmaceutical research, leading to compounds with high potency in the nanomolar range.[4][5]
However, the clinical development of many potent synthetic BACE1 inhibitors has been challenging. Several have failed in late-stage clinical trials due to a lack of cognitive improvement in patients or the emergence of adverse side effects.[6][7] This highlights the complexity of targeting BACE1 for Alzheimer's disease and suggests that high in vitro potency does not always translate to clinical efficacy and safety.
The exploration of natural compounds like this compound remains valuable. Although its potency is lower, it may offer a different pharmacological profile or a better safety profile that could warrant further investigation and optimization. Future research could focus on structure-activity relationship studies to improve the potency of this compound or explore its potential in combination with other therapeutic agents.
References
- 1. Measuring Aβ40 and Aβ42 in hiPSC- and miPSC-derived Neuron Culture Medium [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. AMYLOID AND APOE STATUS OF SCREENED SUBJECTS IN THE ELENBECESTAT MISSIONAD PHASE 3 PROGRAM • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: Deoxyneocryptotanshinone and Tanshinone IIA in Preclinical Research
In the landscape of natural product drug discovery, tanshinones, a class of abietane (B96969) diterpenes derived from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their diverse pharmacological activities. Among these, Deoxyneocryptotanshinone and Tanshinone IIA are two prominent members with potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of these two compounds, focusing on their performance in preclinical studies, supported by available experimental data, detailed methodologies, and visualization of their mechanisms of action. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these promising natural products.
I. Overview of Biological Activities
Both this compound and Tanshinone IIA have been investigated for a range of biological activities. However, the extent of research and the available data for each compound differ significantly.
This compound has been primarily identified as a potent inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), suggesting its potential therapeutic utility in Alzheimer's disease and diabetes, respectively.[1] While its direct anti-cancer and anti-inflammatory properties are not as extensively documented, its structural similarity to other tanshinones suggests it may possess such activities.[2]
Tanshinone IIA , on the other hand, is one of the most extensively studied tanshinones. It has demonstrated a broad spectrum of pharmacological effects, including robust anti-cancer, anti-inflammatory, and cardioprotective activities.[3][4][5] Its efficacy has been evaluated in a multitude of cancer cell lines and animal models of inflammatory diseases.
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Tanshinone IIA, primarily focusing on their inhibitory concentrations (IC50) in various assays. It is crucial to note that a direct comparison is challenging due to the lack of studies performing a head-to-head evaluation under identical experimental conditions.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Biological Activity | IC50 Value (µM) | Therapeutic Area |
| Beta-secretase 1 (BACE1) | Inhibition | 11.53 | Alzheimer's Disease |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5 | Diabetes, Obesity |
Data for anticancer and anti-inflammatory activities of this compound are not extensively available in the public domain.
Table 2: Cytotoxic Activity of Tanshinone IIA in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 0.85 (0.25 µg/mL)[6][7] | 48 |
| A549 | Non-Small Cell Lung Cancer | 16.0 ± 3.7[8][9] | 48 |
| NCI-H1975 | Lung Adenocarcinoma | ~40[10] | 24 |
Table 3: Anti-inflammatory Activity of Tanshinone IIA
| Cell Line | Stimulant | Measured Cytokine | Inhibition |
| RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Significant inhibition[4][5] |
| Human SGBS Adipocytes | - | Inflammatory gene expression | Downregulation[11] |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | Pro-inflammatory factors | Significant suppression[12] |
III. Mechanisms of Action and Signaling Pathways
The mechanisms through which this compound and Tanshinone IIA exert their biological effects involve the modulation of key signaling pathways.
This compound
While direct experimental evidence for the signaling pathways modulated by this compound is limited, its known inhibitory targets, BACE1 and PTP1B, are integral components of established pathological pathways. Based on the activities of structurally related tanshinones, it is hypothesized that this compound may also impact cancer and inflammation through pathways like PI3K/Akt and MAPK.[2]
Hypothetical signaling pathways for this compound.
Tanshinone IIA
Tanshinone IIA has been shown to exert its anti-cancer and anti-inflammatory effects by modulating multiple signaling pathways. In cancer, it inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis.[13] In inflammation, Tanshinone IIA is known to suppress the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines.[14][15]
Established signaling pathways for Tanshinone IIA.
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide representative experimental protocols for assessing the key biological activities of this compound and Tanshinone IIA.
A. Cytotoxicity Assessment: MTT Assay
This protocol is a colorimetric assay to assess cell viability.
MTT Assay Experimental Workflow.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound or Tanshinone IIA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
B. Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
This protocol describes the measurement of TNF-α and IL-6 levels in cell culture supernatants using ELISA.
Cytokine ELISA Experimental Workflow.
1. Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
24-well plates
-
This compound or Tanshinone IIA stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Human or mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
2. Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an unstimulated control.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's protocol.[16]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies, a substrate solution, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the concentrations of TNF-α and IL-6 based on a standard curve.
V. Conclusion and Future Directions
This guide provides a comparative overview of this compound and Tanshinone IIA based on the currently available scientific literature. Tanshinone IIA is a well-characterized compound with potent anti-cancer and anti-inflammatory activities, supported by a substantial body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK.
In contrast, the pharmacological profile of this compound, particularly in the areas of oncology and inflammation, remains largely unexplored. While its inhibitory effects on BACE1 and PTP1B are established, further research is imperative to elucidate its potential as an anti-cancer and anti-inflammatory agent.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the cytotoxic and anti-inflammatory effects of this compound and Tanshinone IIA under identical experimental conditions.
-
Broad-Spectrum Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines and in various in vivo models of inflammation.
-
Mechanistic Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound and its standing relative to the more extensively studied Tanshinone IIA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 4. Tanshinone IIA from Salvia miltiorrhiza inhibits inducible nitric oxide synthase expression and production of TNF-alpha, IL-1beta and IL-6 in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activities of Tanshinone IIA, an active component of TCM, are mediated by estrogen receptor activation and inhibition of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Tanshinone IIA suppresses the progression of lung adenocarcinoma through regulating CCNA2-CDK2 complex and AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone IIA and Cryptotanshinone Counteract Inflammation by Regulating Gene and miRNA Expression in Human SGBS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA attenuates renal fibrosis and inflammation via altering expression of TGF-β/Smad and NF-κB signaling pathway in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA reduces AQP4 expression and astrocyte swelling after OGD/R by inhibiting the HMGB1/RAGE/NF-κB/IL-6 pro-inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
A Comparative Analysis of Deoxyneocryptotanshinone and Established PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Protein Tyrosine Phosphatase 1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity. As a key negative regulator of both insulin (B600854) and leptin signaling pathways, its inhibition is a promising strategy to enhance insulin sensitivity and regulate energy homeostasis.[1][2][3] This guide provides a comparative overview of Deoxyneocryptotanshinone, a natural product-derived compound, and established PTP1B inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory efficacy of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and several well-characterized PTP1B inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Type | IC50 Value (μM) | Mechanism of Action |
| This compound | Natural Product (Tanshinone) | 133.5[4] | Not definitively characterized |
| Trodusquemine (MSI-1436) | Aminosterol | ~1[5][6] | Non-competitive, Allosteric[5][6] |
| Ertiprotafib | Thiazolidinedione derivative | >20[7] | Induces protein aggregation[7] |
| Suramin | Polysulfonated Naphthylurea | Low micromolar range (~1.5-5)[8] | Competitive, Active-site directed[9][10] |
| Sodium Orthovanadate | Inorganic Compound | 19.3 ± 1.1 (full length PTP1b)[2] | Competitive |
Mechanisms of Action: A Diverse Landscape
The established inhibitors of PTP1B exhibit a variety of mechanisms, providing different avenues for therapeutic intervention.
-
This compound: While showing dose-dependent inhibition of PTP1B, the precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. Further kinetic studies are required to determine if it acts competitively, non-competitively, or through another mechanism.
-
Trodusquemine (MSI-1436): This compound is a selective, non-competitive, and allosteric inhibitor of PTP1B.[5][6] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[11] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[5][6]
-
Ertiprotafib: Initially pursued as a PTP1B inhibitor for type 2 diabetes, Ertiprotafib's mechanism is more complex than a simple active-site or allosteric interaction.[7][12] Studies suggest that it may induce non-specific aggregation of the PTP1B catalytic domain, leading to a loss of function.[7] This mode of action differs significantly from classical enzyme inhibition.
-
Suramin: A well-known compound with a broad spectrum of biological activities, Suramin acts as a reversible and competitive inhibitor of PTP1B.[9][10] It directly competes with the substrate for binding to the enzyme's active site.
Signaling Pathways and Experimental Workflows
To understand the context of PTP1B inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to identify and characterize inhibitors.
Caption: PTP1B's role in negatively regulating the insulin signaling pathway.
Caption: A generalized workflow for the screening and characterization of PTP1B inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTP1B inhibitors.
In Vitro PTP1B Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the catalytic activity of recombinant PTP1B.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA[13]
-
Test compounds (this compound and established inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
1 M NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of human recombinant PTP1B to each well containing the assay buffer.
-
Add the different concentrations of the test compounds to the respective wells. Include a positive control (a known inhibitor like sodium orthovanadate) and a negative control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at 37°C.[13]
-
Initiate the enzymatic reaction by adding a solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[13]
-
Terminate the reaction by adding 1 M NaOH to each well.[13]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PTP1B Inhibition and Insulin Signaling Assay
This assay evaluates the effect of inhibitors on PTP1B activity and downstream insulin signaling in a cellular context.
Materials:
-
HepG2 (human liver cancer) or L6 (rat skeletal muscle) cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting: anti-PTP1B, anti-phospho-Insulin Receptor β (p-IRβ), anti-total-IRβ, anti-phospho-Akt (p-Akt), anti-total-Akt, and a loading control (e.g., GAPDH or β-actin).
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 or L6 cells in culture plates and grow to a desired confluency (e.g., 80-90%).
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified duration.[14]
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes) to activate the insulin signaling pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-IRβ, total IRβ, p-Akt, total Akt, PTP1B, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Data Analysis:
-
Compare the levels of PTP1B expression in treated versus untreated cells.
-
Assess the effect of the inhibitors on insulin-stimulated phosphorylation of IRβ and Akt. An effective inhibitor should enhance the phosphorylation of these downstream targets.
Conclusion
This guide provides a foundational comparison of this compound with established PTP1B inhibitors. While this compound demonstrates inhibitory activity against PTP1B, its potency appears to be lower than that of specialized inhibitors like Trodusquemine. The diverse mechanisms of action among the established inhibitors highlight the various strategies that can be employed to target PTP1B. Further research is warranted to fully characterize the mechanism of action of this compound and to directly compare its efficacy against other inhibitors under standardized assay conditions. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for metabolic diseases.
References
- 1. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of Deoxyneocryptotanshinone's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deoxyneocryptotanshinone's reported biological targets, Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), with alternative inhibitors. While initial studies have identified these targets, this guide also emphasizes the critical need for independent verification and provides detailed experimental protocols to facilitate such validation studies.
Executive Summary
This compound, a natural compound isolated from Salvia miltiorrhiza, has been reported to inhibit two key enzymes implicated in disease: BACE1, a primary target in Alzheimer's disease, and PTP1B, a target for diabetes and obesity. Initial characterization studies have provided IC50 values for these interactions. However, a crucial aspect of preclinical drug development is the independent verification of these biological targets. To date, publicly available literature lacks independent replication of these initial findings. This guide serves as a resource for researchers by not only presenting the current data on this compound but also by providing a comparative landscape of other inhibitors and detailing the necessary experimental workflows for robust target validation.
Data Presentation: Comparative Inhibitor Analysis
The following tables summarize the reported in vitro potency of this compound against its putative targets, BACE1 and PTP1B, in comparison with other known inhibitors. This comparative data is essential for contextualizing its potential efficacy.
Table 1: Comparison of BACE1 Inhibitors
| Compound | Target | IC50 (μM) | Inhibition Type | Source |
| This compound | BACE1 | 11.53 ± 1.13 | Mixed-Type | [Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations] |
| Verubecestat (MK-8931) | BACE1 | 0.013 | Not Specified | [A Comparative Analysis of Bace1-IN-9 and Other BACE1 Inhibitors for Alzheimer's Disease Research] |
| Lanabecestat (AZD3293) | BACE1 | 0.0006 | Not Specified | [A Comparative Analysis of Bace1-IN-9 and Other BACE1 Inhibitors for Alzheimer's Disease Research] |
| Elenbecestat (E2609) | BACE1 | ~0.007 | Not Specified | [A Comparative Analysis of Bace1-IN-9 and Other BACE1 Inhibitors for Alzheimer's Disease Research] |
| Bace1-IN-9 | BACE1 | 1.2 | Not Specified | [A Comparative Analysis of Bace1-IN-9 and Other BACE1 Inhibitors for Alzheimer's Disease Research] |
| Bace1-IN-12 | BACE1 | 8.9 | Not Specified | [A Comparative Guide to BACE1 Inhibitors in Clinical Development for Alzheimer's Disease] |
Table 2: Comparison of PTP1B Inhibitors
| Compound | Target | IC50 (μM) | Inhibition Type | Source |
| This compound | PTP1B | 133.5 | Not Specified | [Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B][1] |
| Cryptotanshinone | PTP1B | 5.5 ± 0.9 | Mixed-Noncompetitive | [Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B][1] |
| Tanshinol B | PTP1B | 4.7 ± 0.4 | Mixed-Noncompetitive | [Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B][1] |
| Dehydrodanshenol A | PTP1B | 8.5 ± 0.5 | Classical-Noncompetitive | [Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B][1] |
| Compound 1a (Synthetic) | PTP1B | 4.46 | Not Specified | [Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation][2] |
| DPM-1001 (Trodusquemine analog) | PTP1B | Potent | Allosteric | [A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin (B600854) and leptin signaling in animal models][3] |
Experimental Protocols for Target Verification
Robust and reproducible experimental protocols are fundamental for the independent verification of drug-target interactions. The following sections detail methodologies for key experiments to validate the binding and functional inhibition of this compound on its putative targets.
BACE1 Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of BACE1 in the presence of an inhibitor to determine its IC50 value.[4]
Objective: To measure the in vitro potency of this compound in inhibiting BACE1 activity.
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 Fluorogenic Peptide Substrate (e.g., based on the Swedish mutation of APP)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A DMSO control should be included.
-
Add the BACE1 enzyme and the test compound (or DMSO for control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.
PTP1B Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory activity of a compound against PTP1B by measuring the dephosphorylation of a substrate.
Objective: To quantify the in vitro potency of this compound in inhibiting PTP1B activity.
Materials:
-
Recombinant Human PTP1B Enzyme
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
This compound
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A DMSO control should be included.
-
Add the PTP1B enzyme and the test compound (or DMSO for control) to each well of the microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of PTP1B inhibition for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Objective: To verify the direct binding of this compound to BACE1 or PTP1B in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., neuronal cells for BACE1, liver or muscle cells for PTP1B)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for BACE1 or PTP1B
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Collect the supernatant and analyze the protein levels of BACE1 or PTP1B by Western blotting.
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Pull-Down Assay for Target Identification and Verification
A pull-down assay can be used to isolate and identify binding partners of a specific protein or to confirm a suspected interaction. For target verification of this compound, a derivative of the compound could be immobilized on beads to "pull down" its binding partners from a cell lysate.
Objective: To identify and confirm the interaction of this compound with cellular proteins.
Materials:
-
Cell lysate from a relevant cell line
-
Immobilized this compound (e.g., conjugated to agarose (B213101) or magnetic beads) or control beads
-
Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Incubate the cell lysate with the immobilized this compound beads and control beads.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by:
-
Western Blotting: If a specific target (e.g., BACE1 or PTP1B) is suspected, probe the blot with an antibody against that protein.
-
Mass Spectrometry: For unbiased target identification, analyze the entire eluate to identify all proteins that bind to the compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding the context and methodology of target validation.
Conclusion and Future Directions
This compound has been identified as a potential inhibitor of BACE1 and PTP1B, two therapeutically relevant targets. However, the progression of this and other natural products in the drug discovery pipeline is contingent on the rigorous and independent validation of their biological targets. The data and protocols presented in this guide are intended to provide researchers with a framework for conducting such validation studies. By comparing the potency of this compound with other inhibitors and employing robust target engagement assays, the scientific community can build a more complete and verified understanding of its mechanism of action and therapeutic potential. Future research should prioritize independent verification of the initial findings and explore the in vivo efficacy and safety of this compound in relevant animal models of Alzheimer's disease and diabetes.
References
- 1. Characterization of the inhibitory activity of natural tanshinones from Salvia miltiorrhiza roots on protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the selectivity of Deoxyneocryptotanshinone for BACE1 over BACE2
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Deoxyneocryptotanshinone's selectivity for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) over its homolog, BACE2. While this compound has been identified as a BACE1 inhibitor, a quantitative evaluation of its selectivity is crucial for assessing its therapeutic potential and predicting off-target effects. This guide synthesizes the available experimental data for this compound and compares it with several well-characterized BACE1 inhibitors that have progressed to clinical trials.
Quantitative Inhibitor Data Summary
The inhibitory potency of this compound against BACE1 has been determined, with a half-maximal inhibitory concentration (IC50) of 11.53 ± 1.13 μM. However, a corresponding IC50 value for BACE2 has not been reported in the available scientific literature. This data gap prevents the calculation of a precise selectivity ratio. For a comprehensive comparison, the table below includes data for other notable BACE1 inhibitors, showcasing a range of potencies and selectivity profiles.
| Compound | BACE1 IC50/Ki | BACE2 IC50/Ki | Selectivity Ratio (BACE2/BACE1) |
| This compound | 11.53 µM (IC50) | Not Available | Not Available |
| Verubecestat (MK-8931) | 2.2 nM (Ki)[1][2] | 0.38 nM (Ki)[1][2] | ~0.17 |
| Elenbecestat (E2609) | 3.9 nM (IC50)[3] | 46 nM (IC50)[3] | ~11.8 |
| Lanabecestat (AZD3293) | 0.4 nM (Ki)[4] | 0.8 nM (Ki)[4] | 2 |
| Umibecestat (CNP520) | 11 nM (IC50) | ~29.7 nM (IC50) | ~2.7[5] |
The Amyloidogenic Pathway and BACE1 Inhibition
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, compounds like this compound can theoretically reduce Aβ production, a key therapeutic strategy in Alzheimer's research.
Amyloidogenic pathway and the inhibitory action of this compound.
Experimental Protocol: BACE1 Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against BACE1 using a fluorescence resonance energy transfer (FRET) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate peptide (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound)
-
Known BACE1 inhibitor (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well or 384-well black, low-volume microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Reaction:
-
Add a defined volume of the diluted test compound or control to the microplate wells.
-
Add the BACE1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Excitation: 320 nm, Emission: 405 nm).
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (increase in fluorescence over time).
-
Normalize the reaction rates to the vehicle control (100% activity) and a saturating concentration of the positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for determining the IC50 of a BACE1 inhibitor.
References
Safety Operating Guide
Prudent Disposal of Deoxyneocryptotanshinone: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Deoxyneocryptotanshinone, a bioactive compound utilized in research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following protocols are based on established best practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, recognizing its potential biological activity. While specific toxicity data may be limited, researchers should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): A comprehensive assessment of the potential hazards should be conducted to determine the necessary PPE. At a minimum, the following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Recommended if handling large quantities or if there is a potential for generating aerosols or dust.
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. Seek medical attention if breathing is difficult.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste should be classified as hazardous chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.
| Waste Stream | Description | Container Type |
| Solid Waste | Unused this compound, contaminated lab supplies (e.g., vials, weighing paper, pipette tips, PPE). | Designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.[1][2] |
| Liquid Waste | Solutions containing this compound, first rinse of contaminated glassware. | Chemically compatible, leak-proof container with a secure screw-top cap (e.g., HDPE or glass).[1][2] Ensure compatibility with any solvents used.[2] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container. |
Important Note: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][2]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the safe disposal of this compound waste.
-
Waste Collection:
-
Collect all solid waste contaminated with this compound in a dedicated and appropriately labeled solid waste container.[1]
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled liquid waste container.[1]
-
The first rinse of any container that held this compound with a suitable solvent must be collected and disposed of as hazardous liquid waste.[2]
-
-
Waste Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound Waste".
-
Indicate the physical state (solid or liquid) and list all components, including solvents, in the liquid waste container.
-
Ensure the label is legible and securely attached to the container.[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1][2]
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name, quantity, and any associated hazards.[1]
-
Do not attempt to dispose of the waste yourself.[2]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for this compound for specific spill cleanup instructions.
-
Cleanup:
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust.[2]
-
For a liquid spill, use an appropriate absorbent material.
-
Carefully collect the absorbed or covered waste using forceps or a scoop.[2]
-
Place all contaminated materials into a designated hazardous waste container.[2]
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[2]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations, as well as their institution's specific waste disposal policies.[3] The Environmental Protection Agency (EPA) regulates hazardous waste disposal through the Resource Conservation and Recovery Act (RCRA).[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
